13,14-dihydro-15-keto Prostaglandin D1
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-18,22H,2-14H2,1H3,(H,24,25)/t16-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTCAXDJXNVRHRC-KURKYZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(C(CC1=O)O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@@H]1[C@H]([C@H](CC1=O)O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
13,14-dihydro-15-keto Prostaglandin D1: A Technical Overview of its Putative Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the current understanding of 13,14-dihydro-15-keto Prostaglandin (B15479496) D1 (DK-PGD1). As a theoretical metabolite of Prostaglandin D1 (PGD1), direct biological studies on DK-PGD1 are not available in the current scientific literature.[1][2] This document synthesizes information from related, well-studied prostaglandins (B1171923), particularly its precursor PGD1 and its structural analog 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2), to project the potential biological functions, signaling pathways, and areas for future research concerning DK-PGD1. This guide also presents detailed experimental protocols that can be adapted to investigate the biological activities of DK-PGD1.
Introduction
Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in a wide array of biological processes. 13,14-dihydro-15-keto Prostaglandin D1 (DK-PGD1) is a metabolite formed from Prostaglandin D1 (PGD1) through the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1][2] While DK-PGD1 itself has not been the subject of direct biological investigation, its close structural analog, 13,14-dihydro-15-keto Prostaglandin D2 (DK-PGD2), is a known selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3][4][5] This suggests that DK-PGD1 may share similar biological activities and signaling pathways.
Biosynthesis of this compound
The formation of DK-PGD1 is a two-step enzymatic process initiated from PGD1.
-
Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): The first and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD1 to a keto group, forming 15-keto-Prostaglandin D1. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[6][7][8]
-
Reduction of the C13-C14 double bond: Subsequently, the double bond between carbons 13 and 14 is reduced, yielding the stable metabolite this compound.
Putative Biological Function and Signaling Pathway
Based on the known functions of its precursor PGD1 and its analog DK-PGD2, the biological activities of DK-PGD1 can be inferred.
Interaction with the CRTH2/DP2 Receptor
The most probable target for DK-PGD1 is the CRTH2/DP2 receptor, a G protein-coupled receptor (GPCR). DK-PGD2 is a selective agonist for this receptor.[3][4][5] The CRTH2 receptor is primarily coupled to the Gi/o family of G proteins.[3][9] Activation of the CRTH2 receptor by an agonist leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[3]
-
Activation of phospholipase C (PLC): This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium mobilization: IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic free calcium concentration.[9][10]
-
Activation of downstream signaling cascades: These include the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), which are crucial for cellular responses like chemotaxis.[11]
Potential Roles in Inflammation and Immunity
The CRTH2 receptor is expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils.[9][12] Therefore, DK-PGD1 is likely involved in inflammatory and allergic responses. Potential functions include:
-
Chemotaxis: DK-PGD2 is a potent chemoattractant for eosinophils and Th2 cells.[5][13] It is plausible that DK-PGD1 would also induce the migration of these cells to sites of inflammation.
-
Activation of Immune Cells: Agonism at the CRTH2 receptor can lead to the activation of eosinophils and basophils, promoting the release of pro-inflammatory mediators.
Comparison with Prostaglandin D1
The precursor, PGD1, is a known inhibitor of ADP-induced platelet aggregation.[2] The metabolic conversion to DK-PGD1 likely represents a shift in biological activity, from an anti-platelet agent to a pro-inflammatory mediator, although this remains to be experimentally verified.
Quantitative Data
As there is no direct quantitative data for DK-PGD1, the following tables summarize the available data for its close analog, DK-PGD2, and its precursor, PGD1.
Table 1: Receptor Binding Affinities (Ki values)
| Compound | Receptor | Species | Cell Type/Preparation | Ki (nM) | Reference(s) |
|---|---|---|---|---|---|
| 13,14-dihydro-15-keto PGD2 | CRTH2/DP2 | Human | Recombinant HEK293(EBNA) membranes | 2.91 ± 0.29 | [3] |
| 13,14-dihydro-15-keto PGD2 | CRTH2/DP2 | Mouse | Recombinant HEK293 cells | > PGD2 | [11] |
| Prostaglandin D2 | CRTH2/DP2 | Human | Recombinant HEK293(EBNA) membranes | 2.4 ± 0.2 |[3] |
Table 2: Functional Activity (EC50 / IC50 values)
| Compound | Assay | Species | Cell Type | EC50/IC50 | Reference(s) |
|---|---|---|---|---|---|
| 13,14-dihydro-15-keto PGD2 | Eosinophil Chemotaxis | Guinea Pig | In vivo | - | [13] |
| Prostaglandin D1 | ADP-induced Platelet Aggregation | Human | Platelets | IC50: 320 ng/mL |[2] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be employed to characterize the biological function of DK-PGD1.
Radioligand Binding Assay for CRTH2/DP2 Receptor
This protocol is adapted for determining the binding affinity of DK-PGD1 to the CRTH2/DP2 receptor.[14][15][16][17]
-
Objective: To determine the equilibrium dissociation constant (Ki) of DK-PGD1 for the CRTH2/DP2 receptor.
-
Materials:
-
Membrane preparations from cells stably expressing the human CRTH2/DP2 receptor (e.g., HEK293 cells).
-
[3H]-PGD2 (Radioligand).
-
DK-PGD1 (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
-
Procedure:
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of [3H]-PGD2 (typically at its Kd).
-
Increasing concentrations of unlabeled DK-PGD1.
-
Membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]-PGD2 against the log concentration of DK-PGD1.
-
Determine the IC50 value (the concentration of DK-PGD1 that inhibits 50% of the specific binding of [3H]-PGD2).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Eosinophil Chemotaxis Assay
This protocol is designed to assess the chemoattractant properties of DK-PGD1 on eosinophils.[18][19][20][21][22]
-
Objective: To determine if DK-PGD1 induces eosinophil migration and to quantify the chemotactic response.
-
Materials:
-
Isolated human or mouse eosinophils.
-
Chemotaxis chambers (e.g., Boyden chambers or Transwell inserts with 5 µm pores).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
DK-PGD1.
-
A known eosinophil chemoattractant as a positive control (e.g., eotaxin/CCL11).
-
-
Procedure:
-
Place the assay medium containing various concentrations of DK-PGD1 or the positive control in the lower wells of the chemotaxis chamber.
-
Place a suspension of eosinophils in the assay medium in the upper chamber (Transwell insert).
-
Incubate the chamber at 37°C in a 5% CO2 incubator for a specified time (e.g., 1-3 hours).
-
After incubation, remove the upper chamber.
-
Count the number of eosinophils that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
-
-
Data Analysis:
-
Plot the number of migrated cells against the concentration of DK-PGD1.
-
The results can be expressed as a chemotactic index (the fold increase in migration over the medium-only control).
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of DK-PGD1 to induce an increase in intracellular calcium, a hallmark of Gi/o-coupled GPCR activation.[10][23][24][25][26]
-
Objective: To determine if DK-PGD1 activates the CRTH2/DP2 receptor, leading to calcium mobilization.
-
Materials:
-
Cells expressing the CRTH2/DP2 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
DK-PGD1.
-
A fluorescence microplate reader with automated injection capabilities (e.g., FLIPR).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.
-
Inject various concentrations of DK-PGD1 into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the log concentration of DK-PGD1 to determine the EC50 value.
-
Extraction and Quantification of Prostaglandins from Biological Samples
This protocol provides a general workflow for the extraction and analysis of prostaglandins, which would be necessary for in vivo or in vitro metabolism studies of PGD1 to DK-PGD1.[1][4][27][28][29][30][31][32][33]
-
Objective: To extract and quantify DK-PGD1 from biological matrices such as plasma, cell culture supernatant, or tissue homogenates.
-
Materials:
-
Biological sample.
-
Internal standard (e.g., a deuterated analog of DK-PGD1).
-
Organic solvents (e.g., acetone (B3395972), methanol, ethyl acetate, hexane).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system.
-
-
Procedure:
-
Sample Preparation: Add an internal standard to the biological sample.
-
Protein Precipitation/Lipid Extraction: Precipitate proteins and extract lipids using an organic solvent like acetone or methanol.
-
Solid-Phase Extraction (SPE): Further purify the lipid extract using an SPE cartridge to isolate the prostaglandin fraction.
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into an LC-MS/MS system.
-
Separate the prostaglandins using a suitable chromatography column and gradient.
-
Detect and quantify the target analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of DK-PGD1.
-
Quantify the amount of DK-PGD1 in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.
-
Conclusion and Future Directions
While this compound remains a theoretical metabolite, its structural similarity to the potent CRTH2/DP2 receptor agonist DK-PGD2 strongly suggests a role in inflammatory and allergic diseases. Future research should focus on the chemical synthesis of DK-PGD1 and its direct biological characterization using the experimental approaches outlined in this guide. Elucidating the precise biological functions of DK-PGD1 will provide a more complete understanding of the prostaglandin D1 metabolic cascade and may reveal novel therapeutic targets for inflammatory conditions.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPGD - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chemotaxis Assays [bio-protocol.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]
- 25. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 30. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. dmbj.org.rs [dmbj.org.rs]
- 33. Methods of the Analysis of Oxylipins in Biological Samples | MDPI [mdpi.com]
The Theoretical Frontier: A Technical Guide to 13,14-dihydro-15-keto Prostaglandin D1
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dihydro-15-keto Prostaglandin (B15479496) D1 (13,14-dihydro-15-keto PGD1) is a prostanoid and a theoretical metabolite of Prostaglandin D1 (PGD1).[1][2] As a downstream product of the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) metabolic pathway, its direct biological functions remain uncharacterized in published literature.[2] This guide synthesizes the current understanding of its metabolic context, posits theoretical functions based on analogous compounds, and provides detailed experimental protocols for its future investigation. The exploration of this metabolite may unveil novel signaling pathways and therapeutic targets in endocrinology and eicosanoid metabolism.
Introduction: The Metabolic Cascade of Prostaglandin D1
Prostaglandins (B1171923) are lipid mediators derived from fatty acids that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, and immune responses.[3][4] Prostaglandin D1 (PGD1) is a metabolite of dihomo-γ-linolenic acid (DGLA) and has demonstrated inhibitory effects on ADP-induced human platelet aggregation.[2][5] The bioactivity of prostaglandins is often tightly regulated by metabolic inactivation.[2] The primary catabolic pathway for prostaglandins involves the oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by the reduction of the C13-C14 double bond.[2] 13,14-dihydro-15-keto PGD1 is the resultant product of this metabolic cascade acting on PGD1.[2]
Theoretical Function and Signaling Pathway
To date, no biological studies have been explicitly reported for 13,14-dihydro-15-keto PGD1. However, significant insights can be drawn from its structural analog, 13,14-dihydro-15-keto PGD2, a metabolite of the well-characterized Prostaglandin D2 (PGD2).
The CRTH2/DP2 Receptor: A Potential Target
13,14-dihydro-15-keto PGD2 is a potent and selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[6][7][8] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gαi/o proteins, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Given the structural similarity, it is hypothesized that 13,14-dihydro-15-keto PGD1 may also interact with the CRTH2/DP2 receptor.
Hypothetical Signaling Pathway
If 13,14-dihydro-15-keto PGD1 acts as a CRTH2/DP2 agonist, its signaling cascade would likely mirror that of its PGD2 counterpart.
Quantitative Data
As no direct biological studies on 13,14-dihydro-15-keto PGD1 have been published, there is no quantitative data available for its biological activity. However, for comparative purposes, the data for related compounds are presented below.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Activity (IC50/EC50) | Reference |
| 13,14-dihydro-15-keto PGD1 | Unknown | Not Determined | Not Determined | N/A |
| 13,14-dihydro-15-keto PGD2 | CRTH2/DP2 | 2.91 ± 0.29 nM | Agonist | [6] |
| Prostaglandin D1 (PGD1) | Platelets | N/A | IC50 = 320 ng/ml (ADP-induced aggregation) | [5] |
| Prostaglandin D2 (PGD2) | CRTH2/DP2 | 2.4 - 34.0 nM | Agonist | [6] |
Experimental Protocols
The following are detailed methodologies for the investigation of 13,14-dihydro-15-keto PGD1.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of prostaglandins in biological samples.[3][4][9]
Sample Preparation and Extraction:
-
Sample Collection: Collect biological samples (e.g., plasma, cell culture supernatant) in the presence of a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.[3]
-
Internal Standard: Add a known amount of a deuterated internal standard (e.g., 13,14-dihydro-15-keto PGD1-d4) to each sample.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Acidify the sample to pH 3-4 with a dilute acid (e.g., formic acid).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove interfering substances.
-
Elute the prostaglandins with a high-percentage organic solvent (e.g., methyl formate (B1220265) or ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample onto a C18 reverse-phase HPLC column.[3] Perform chromatographic separation using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).[3][9]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[3] Monitor specific mass transitions for 13,14-dihydro-15-keto PGD1 and its deuterated internal standard using Multiple Reaction Monitoring (MRM).
Receptor Binding Assay
To determine the binding affinity of 13,14-dihydro-15-keto PGD1 for the CRTH2/DP2 receptor, a competitive radioligand binding assay can be performed using cells expressing the recombinant human receptor.
-
Cell Culture: Culture cells (e.g., HEK293) stably expressing the human CRTH2/DP2 receptor.
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Assay:
-
Incubate the cell membranes with a constant concentration of a radiolabeled CRTH2/DP2 antagonist (e.g., [³H]-CAY10471) and varying concentrations of unlabeled 13,14-dihydro-15-keto PGD1.
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration through a glass fiber filter. Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of unlabeled ligand that inhibits 50% of specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
To assess the functional activity of 13,14-dihydro-15-keto PGD1 at the CRTH2/DP2 receptor, a cAMP assay can be performed in cells expressing the receptor.
-
Cell Culture and Treatment:
-
Plate CRTH2/DP2-expressing cells in a suitable multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a constant concentration of an adenylyl cyclase activator (e.g., forskolin) and varying concentrations of 13,14-dihydro-15-keto PGD1.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis: Plot the cAMP concentration against the log concentration of 13,14-dihydro-15-keto PGD1 to determine the EC50 value (concentration that produces 50% of the maximal response).
Conclusion and Future Directions
13,14-dihydro-15-keto PGD1 remains a theoretical metabolite with uncharacterized biological functions. The strong precedent set by its PGD2 analog suggests a potential role as a CRTH2/DP2 receptor agonist. The experimental protocols outlined in this guide provide a framework for future research to elucidate its signaling pathways, receptor interactions, and potential physiological relevance. Such studies are crucial for a comprehensive understanding of eicosanoid metabolism and may reveal new therapeutic avenues for inflammatory and immune disorders.
References
- 1. 13,14-dihydro-15-keto Prostaglandin D1 | C20H34O5 | CID 35028403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thomassci.com [thomassci.com]
- 8. caymanchem.com [caymanchem.com]
- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of PGD1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies involved in the discovery, synthesis, and characterization of Prostaglandin (B15479496) D1 (PGD1) derivatives. PGD1 is a naturally occurring prostanoid, a subclass of eicosanoids, involved in various physiological and pathological processes. Its derivatives are of significant interest in drug discovery for their potential to modulate these pathways with improved specificity, stability, and therapeutic efficacy.
Discovery and Synthesis of PGD1 Derivatives
The discovery of novel PGD1 derivatives is primarily driven by modifying the parent PGD1 structure to enhance its biological activity, selectivity for specific prostanoid receptors, or pharmacokinetic properties. The synthesis of these analogs often involves complex, stereoselective chemical routes.
Synthetic strategies have been developed to create a variety of prostaglandin analogs, including those of the 1-series like PGD1. These syntheses are designed to allow for the specific placement of functional groups and stereocenters, which is crucial for receptor interaction and biological effect[1]. For instance, stable PGH1 analogs, the precursors to PGD1, have been synthesized to explore their unique biological activities[1]. The overall process typically begins with a commercially available starting material or a well-established synthetic intermediate, which is then elaborated through a series of chemical reactions to yield the final PGD1 derivative[1][2][3].
A generalized workflow for the discovery and development of these derivatives is outlined below.
Characterization of PGD1 Derivatives
Once synthesized and purified, novel PGD1 derivatives must undergo rigorous characterization to determine their physicochemical properties and biological activity.
Physicochemical Characterization
Analytical techniques are essential for confirming the identity, purity, and stability of new compounds.
-
Mass Spectrometry (MS) : Used to determine the molecular weight of the derivative and to gain structural information through fragmentation patterns. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly powerful for analyzing complex mixtures and confirming the purity of the final compound[4]. Deuterated standards, such as PGD1-d4, are often used for accurate quantification via GC- or LC-MS[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. 1H and 13C NMR are routinely used to confirm that the synthesized structure matches the designed molecule[6].
-
Chromatography : High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the synthesized derivative[4][7][8]. Reversed-phase HPLC is a common method for the purity analysis of prostaglandin analogs[8].
Biological Characterization
Biological assays are performed to evaluate the potency, efficacy, and selectivity of the PGD1 derivatives.
-
In Vitro Assays : These are initial tests conducted in a controlled laboratory environment. A primary assay for PGD1 and its derivatives is the inhibition of platelet aggregation. PGD1 is a known inhibitor of ADP-induced platelet aggregation[9][10][11]. The potency of new derivatives is often compared to the parent compound.
-
Receptor Binding Assays : To understand the mechanism of action, binding assays are conducted using cells expressing specific prostanoid receptors (e.g., DP1, DP2/CRTH2) to determine the affinity and selectivity of the new compounds[12].
-
In Vivo Models : Promising candidates from in vitro studies are advanced to animal models to assess their therapeutic effect, pharmacokinetics, and safety profile in a living organism. For example, animal models of inflammation or cardiovascular conditions might be used depending on the therapeutic target[13].
Signaling Pathways
Prostaglandins (B1171923) exert their effects by binding to specific G-protein coupled receptors (GPCRs) on the cell surface. PGD1 and its precursor, PGH1, are known to interact with prostanoid receptors. PGH1, for instance, is a potent activator of the CRTH2 receptor, also known as the DP2 receptor, which is a key pro-inflammatory receptor[10]. The signaling cascade initiated by receptor activation leads to downstream cellular responses. Understanding how PGD1 derivatives modulate these pathways is critical for drug development.
Quantitative Data Summary
The biological activity of PGD1 and its derivatives is quantified to allow for direct comparison. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological function.
| Compound | Assay | Target/Inducer | Potency (IC50) | Reference |
| Prostaglandin D1 (PGD1) | Human Platelet Aggregation | ADP | 320 ng/mL | [5][9][10] |
| PGD1 Derivative X | [Specify Assay] | [Specify Target] | [Report Value] | [Cite Source] |
| PGD1 Derivative Y | [Specify Assay] | [Specify Target] | [Report Value] | [Cite Source] |
Data for hypothetical derivatives would be populated as they are characterized.
Experimental Protocols
Detailed and reproducible protocols are fundamental to the characterization of new chemical entities. Below are representative methodologies for key experiments.
Protocol: In Vitro Platelet Aggregation Assay
This protocol outlines the measurement of a compound's ability to inhibit ADP-induced platelet aggregation using light aggregometry.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate PRP.
-
Prepare Platelet-Poor Plasma (PPP) by further centrifuging the remaining blood at 2000 x g for 10 minutes.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer using PPP as the 100% aggregation blank and PRP as the 0% baseline.
-
Pipette 450 µL of PRP into a cuvette with a magnetic stir bar.
-
Add 50 µL of the PGD1 derivative at various concentrations (or vehicle control) and incubate for 3 minutes at 37°C with stirring.
-
Initiate aggregation by adding a fixed concentration of ADP (e.g., 10 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum aggregation percentage is determined for each concentration.
-
Calculate the percentage inhibition compared to the vehicle control.
-
Plot the percent inhibition against the log concentration of the PGD1 derivative and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol: Quantification by LC-MS/MS
This protocol provides a general method for the quantitative analysis of a PGD1 derivative in a biological matrix (e.g., plasma) using a triple quadrupole mass spectrometer.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., PGD1-d4 at 100 ng/mL)[5].
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion (Q1) to product ion (Q3) transitions for the PGD1 derivative and the internal standard. For PGD1 (MW 354.5), a potential transition could be m/z 353.2 -> [fragment ion].
-
Optimization: Optimize collision energy and other source parameters for maximum signal intensity.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of the PGD1 derivative into the blank biological matrix and processing as described above.
-
Plot the peak area ratio (analyte/internal standard) versus concentration.
-
Determine the concentration in unknown samples by interpolating their peak area ratios from the standard curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. [Synthesis and biological activity of substance P analogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Method matters: Development of characterization techniques for branched and glucose-poly(lactide-co-glycolide) polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of prostaglandins in cell culture medium by high-resolution gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. scbt.com [scbt.com]
- 12. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and anti-inflammatory activity study of lansiumamide analogues for treatment of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Formation of 13,14-dihydro-15-keto Prostaglandin D1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) D1 (PGD1), a metabolite of dihomo-γ-linolenic acid (DGLA), is a member of the extensive family of eicosanoids that play crucial roles in various physiological and pathological processes. The biological activity of prostaglandins (B1171923) is tightly regulated through metabolic inactivation, a key step in controlling their potent effects. This technical guide provides an in-depth overview of the enzymatic formation of 13,14-dihydro-15-keto-PGD1, a theoretical but important metabolite of PGD1. The formation of this metabolite represents a critical step in the catabolism and inactivation of PGD1.[1] This guide will detail the enzymatic pathway, provide experimental protocols for studying this process, present quantitative data on enzyme kinetics, and illustrate the key pathways and workflows.
Enzymatic Pathway of 13,14-dihydro-15-keto-PGD1 Formation
The conversion of PGD1 to 13,14-dihydro-15-keto-PGD1 is a two-step enzymatic process involving oxidation and reduction reactions.
-
Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH): The initial and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD1 to a ketone. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a key enzyme in the catabolism of prostaglandins.[2] The product of this reaction is 15-keto-PGD1. This enzymatic modification significantly reduces the biological activity of the prostaglandin.
-
Reduction by 15-ketoprostaglandin Δ13-reductase: The subsequent step involves the reduction of the double bond at carbon 13 and 14 of 15-keto-PGD1. This reaction is catalyzed by an enzyme with 15-ketoprostaglandin Δ13-reductase activity. Prostaglandin Reductase 1 (PTGR1) is a key enzyme identified to possess this activity, utilizing NADPH as a cofactor.[2][3] The final product is the stable and biologically less active metabolite, 13,14-dihydro-15-keto-PGD1.
The overall enzymatic cascade serves to inactivate PGD1, thereby regulating its local concentration and downstream signaling effects.
Diagram of the Enzymatic Formation of 13,14-dihydro-15-keto-PGD1
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the formation of 13,14-dihydro-15-keto-PGD1. It is important to note that specific kinetic data for PGD1 and its metabolites are limited, and some of the presented data are for related prostaglandin substrates.
Table 1: Kinetic Parameters of 15-hydroxyprostaglandin dehydrogenase (15-PGDH)
| Substrate | Enzyme Source | Km | Vmax | Specific Activity | Reference |
| PGF2α | Recombinant Human | - | - | >1,500 pmol/min/µg | [4] |
| PGE2 | Human Placenta | 15.8 ± 0.9 µM (for NAD+) | - | - | [5] |
Table 2: Kinetic Parameters of Prostaglandin Reductase
| Substrate | Enzyme Source | Km | Vmax/kcat | kcat/Km | Reference |
| 15-keto-PGE2 | Recombinant Human PTGR1 | - | - | High | [2][3] |
| 15-keto-PGE1 | Porcine Lung | 7.7 µM | - | - | |
| 15-keto-PGE2 | Porcine Lung | 19 µM | - | - |
Table 3: Inhibitors of 15-PGDH
| Inhibitor | IC50 | Reference |
| SW033291 | 0.43 nM | |
| Compound 13 | 56 nM | [6] |
| Indomethacin | 97.9 µM (for guinea-pig PTGR1) | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in studying the enzymatic formation of 13,14-dihydro-15-keto-PGD1.
Protocol 1: In Vitro 15-PGDH Activity Assay
This protocol is adapted from commercially available kits and literature for measuring the activity of 15-PGDH by monitoring the production of NADH.[4]
Materials:
-
Recombinant Human 15-PGDH
-
PGD1 substrate solution (in ethanol (B145695) or DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0-9.0, containing 1 mM DTT
-
NAD+ solution (10 mM)
-
96-well black microplate
-
Fluorometric plate reader with excitation at 340 nm and emission at 445 nm
Procedure:
-
Prepare the reaction mixture in each well of the microplate by adding:
-
50 µL of Assay Buffer
-
10 µL of NAD+ solution (final concentration 1 mM)
-
10 µL of PGD1 substrate solution (final concentration to be optimized, typically in the µM range)
-
-
Initiate the reaction by adding 20 µL of diluted recombinant 15-PGDH enzyme (final concentration to be optimized, e.g., 10-100 ng/well).
-
Immediately place the plate in the fluorometric plate reader.
-
Monitor the increase in fluorescence (Ex/Em = 340/445 nm) over time (e.g., every minute for 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Calculate the rate of NADH formation from a standard curve of known NADH concentrations.
-
Enzyme activity can be expressed as the rate of NADH production per unit of enzyme per unit of time (e.g., nmol/min/mg).
Diagram of 15-PGDH Activity Assay Workflow
Protocol 2: HPLC-Based Assay for 15-ketoprostaglandin Δ13-reductase (PTGR1) Activity
This protocol is based on the described HPLC method for determining PTGR1 activity.[3]
Materials:
-
Recombinant Human PTGR1
-
15-keto-PGD1 substrate solution
-
Reaction Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4
-
NADPH solution (10 mM)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase: Acetonitrile (B52724)/water/acetic acid gradient (to be optimized for separation of substrate and product)
-
UV detector
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube:
-
Reaction Buffer
-
NADPH solution (final concentration e.g., 200 µM)
-
15-keto-PGD1 substrate (final concentration to be optimized)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of recombinant PTGR1.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidification.
-
Centrifuge to pellet precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume onto the HPLC system.
-
Monitor the elution of the substrate (15-keto-PGD1) and the product (13,14-dihydro-15-keto-PGD1) using a UV detector at a suitable wavelength (e.g., 230 nm).
-
Quantify the amount of product formed by comparing the peak area to a standard curve of the purified product.
-
Calculate the enzyme activity.
Diagram of PTGR1 Activity Assay Workflow
Protocol 3: LC-MS/MS for Quantification of 13,14-dihydro-15-keto-PGD1
This protocol provides a general framework for the sensitive and specific quantification of 13,14-dihydro-15-keto-PGD1 in biological samples, based on established methods for other prostaglandins.[7]
Materials:
-
Biological sample (e.g., cell culture supernatant, tissue homogenate)
-
Internal standard (e.g., deuterated 13,14-dihydro-15-keto-PGD1)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Add internal standard to the biological sample.
-
Perform protein precipitation (e.g., with cold acetonitrile).
-
Centrifuge and collect the supernatant.
-
Perform solid-phase extraction (SPE) to concentrate and purify the analyte.
-
Condition the SPE cartridge.
-
Load the sample.
-
Wash the cartridge to remove impurities.
-
Elute the analyte with an appropriate solvent (e.g., ethyl acetate).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from other components using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect the analyte and the internal standard using multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 13,14-dihydro-15-keto-PGD1 and its deuterated internal standard need to be determined.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analyte and a fixed concentration of the internal standard.
-
Calculate the concentration of 13,14-dihydro-15-keto-PGD1 in the sample based on the peak area ratio of the analyte to the internal standard.
-
Signaling Pathways and Biological Relevance
While 13,14-dihydro-15-keto-PGD1 itself is considered a biologically less active metabolite, its formation is integral to the regulation of PGD1 signaling. The enzymes responsible for its synthesis, particularly 15-PGDH, are emerging as important regulators in various physiological and pathological contexts.
-
Regulation of PGD1/PGD2 Signaling: The catabolism of PGD1 to its inactive metabolite prevents excessive activation of prostaglandin D2 receptors (DP1 and DP2/CRTH2), which are involved in allergic inflammation, smooth muscle contraction, and sleep regulation.
-
Role of 15-PGDH in Disease: Downregulation of 15-PGDH has been observed in several types of cancer, leading to an accumulation of pro-tumorigenic prostaglandins like PGE2.[8] Conversely, inhibition of 15-PGDH is being explored as a therapeutic strategy to enhance tissue regeneration by increasing local prostaglandin levels.
-
Potential Biological Activity of Dihydro-keto Metabolites: Recent evidence suggests that dihydro-keto metabolites of other prostaglandins, such as 13,14-dihydro-15-keto-PGE2, may possess their own biological activities. For instance, this metabolite has been shown to be involved in alleviating opioid-induced constipation through the 5-HT pathway, indicating that these "inactive" metabolites may have specific signaling roles.[9] Further research is needed to determine if 13,14-dihydro-15-keto-PGD1 has any unique biological functions.
Diagram of the Relationship between PGD1 Metabolism and Cellular Signaling
Conclusion
The enzymatic formation of 13,14-dihydro-15-keto-PGD1 is a fundamental process in the catabolism and inactivation of PGD1. This two-step pathway, initiated by 15-PGDH and completed by a 15-ketoprostaglandin Δ13-reductase such as PTGR1, plays a crucial role in regulating the local concentration and biological activity of PGD1. Understanding the intricacies of this metabolic pathway, including the kinetics of the involved enzymes and the development of robust analytical methods, is essential for researchers in the fields of eicosanoid biology, pharmacology, and drug development. Further investigation into the potential biological roles of 13,14-dihydro-15-keto-PGD1 itself may reveal novel signaling functions for this terminal metabolite. This guide provides a comprehensive technical foundation to facilitate further research in this important area.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Prostaglandin Reductase 1 as a Potential Therapeutic Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human prostaglandin reductase 1 (PGR1): Substrate specificity, inhibitor analysis and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of 15-hydroxyprostaglandin dehydrogenase expression in hepatocellular carcinoma [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolites 13,14-Dihydro-15-keto-PGE2 Participates in Bifidobacterium animalis F1-7 to Alleviate Opioid-Induced Constipation by 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analogs of 13,14-dihydro-15-keto Prostaglandin D1
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto Prostaglandin (B15479496) D1 (dk-PGD1) is a metabolite of Prostaglandin D1 (PGD1), a theoretically produced eicosanoid from the metabolism of dihomo-γ-linolenic acid. While PGD1 itself has not been isolated as a natural product, it demonstrates inhibitory effects on ADP-induced platelet aggregation.[1] The metabolic pathway leading to dk-PGD1 involves the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which oxidizes the 15-hydroxyl group to a ketone, followed by the reduction of the C13-C14 double bond. To date, no specific biological studies on 13,14-dihydro-15-keto PGD1 have been reported, presenting a unique opportunity for investigation into its potential physiological roles and therapeutic applications.[1][2]
This technical guide provides a comprehensive overview of the core structural features of dk-PGD1, proposes a strategic approach to the design of its structural analogs, and details the experimental methodologies for their synthesis and biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the chemical space and pharmacological potential of this understudied prostaglandin metabolite.
Core Structure and Rationale for Analog Design
The core structure of 13,14-dihydro-15-keto PGD1 consists of a cyclopentanone (B42830) ring with two side chains, the α-chain and the ω-chain. Key structural features include the saturated bond at C13-C14 and the ketone group at C15. These modifications, when compared to the parent prostaglandin structure, are known to influence metabolic stability and receptor interaction. For instance, the saturation of the C13-C14 double bond in PGF2α analogs, such as latanoprost, has been a key strategy in developing potent and clinically successful antiglaucoma agents.
The design of novel dk-PGD1 analogs should focus on systematic modifications of both the α- and ω-chains to explore structure-activity relationships (SAR). Key areas for modification include:
-
α-Chain Modification: Alterations to the carboxylic acid terminus can influence pharmacokinetic properties. Esterification or amidation can create prodrugs with enhanced corneal penetration for ophthalmic applications.
-
ω-Chain Modification: The terminal portion of the ω-chain is a critical determinant of receptor selectivity and potency. Modifications such as the introduction of aromatic rings (e.g., phenyl or phenoxy groups) can enhance receptor binding and metabolic stability. Branching or substitution along the chain can also modulate activity.
-
Cyclopentanone Ring Modifications: While less common, modifications to the cyclopentanone ring can be explored to investigate the impact on receptor interaction and overall conformation.
Proposed Structural Analogs of 13,14-dihydro-15-keto Prostaglandin D1
Based on the principles of medicinal chemistry and the known SAR of other prostaglandins, a series of structural analogs of 13,14-dihydro-15-keto PGD1 are proposed for synthesis and evaluation.
| Analog ID | α-Chain Modification | ω-Chain Modification | Rationale |
| DK-PGD1-001 | Isopropyl Ester | Unmodified | Prodrug strategy for enhanced lipophilicity and potential topical delivery. |
| DK-PGD1-002 | Ethyl Amide | Unmodified | Exploration of amide prodrugs for altered pharmacokinetic profiles. |
| DK-PGD1-003 | Free Acid | 16-phenoxy-17,18,19,20-tetranor | Introduction of an aromatic moiety to enhance receptor affinity and metabolic stability. |
| DK-PGD1-004 | Isopropyl Ester | 16-phenoxy-17,18,19,20-tetranor | Combination of prodrug and ω-chain modification for optimized activity. |
| DK-PGD1-005 | Free Acid | 17-phenyl-18,19,20-trinor | Phenyl substitution on the ω-chain, a successful strategy in other PG analogs. |
| DK-PGD1-006 | Isopropyl Ester | 17-phenyl-18,19,20-trinor | Prodrug of the phenyl-substituted analog. |
| DK-PGD1-007 | Free Acid | 16,16-dimethyl | Introduction of gem-dimethyl group to block metabolism at C16. |
| DK-PGD1-008 | Isopropyl Ester | 16,16-dimethyl | Prodrug of the dimethyl-substituted analog. |
Experimental Protocols
Synthesis of this compound Analogs
The synthesis of the proposed analogs can be achieved through a convergent strategy starting from the well-established Corey lactone, a key intermediate in prostaglandin synthesis.
Experimental Workflow for Synthesis:
References
Navigating the Prostaglandin Landscape: A Technical Guide to 13,14-dihydro-15-keto PGD Receptor Binding Affinity
A Note on the Target Ligand: This technical guide addresses the receptor binding affinity of 13,14-dihydro-15-keto Prostaglandin (B15479496) D. It is critical to distinguish between two closely related metabolites: 13,14-dihydro-15-keto PGD1 and 13,14-dihydro-15-keto PGD2. Current scientific literature extensively characterizes the bioactivity of 13,14-dihydro-15-keto PGD2, a stable metabolite of Prostaglandin D2 (PGD2), and its high-affinity binding to the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. In contrast, 13,14-dihydro-15-keto PGD1 is described as a theoretical metabolite of Prostaglandin D1 (PGD1), for which, to date, no specific receptor binding studies have been reported[1].
Given the lack of available data for the PGD1 metabolite, this guide will focus on the well-documented receptor binding profile of 13,14-dihydro-15-keto PGD2 (DK-PGD2) as a critical tool for researchers in immunology, inflammation, and drug development. The data presented herein serves as a comprehensive resource on the interaction of this potent lipid mediator with its primary receptor target, CRTH2.
Introduction to 13,14-dihydro-15-keto PGD2 and the CRTH2 Receptor
Prostaglandin D2 (PGD2) is a major eicosanoid product of mast cells and other immune cells, playing a pivotal role in allergic inflammation.[2] Its biological effects are mediated through two distinct G protein-coupled receptors (GPCRs): the DP1 (DP) receptor and the CRTH2 (DP2) receptor.[3] While PGD2 itself is a potent agonist at both receptors, its metabolic breakdown yields a suite of molecules with varied receptor affinities and activities.
One of the most significant metabolites is 13,14-dihydro-15-keto PGD2 (DK-PGD2), formed via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[4][5] Unlike many prostaglandin metabolites which are inactive, DK-PGD2 is a potent and selective agonist for the CRTH2 receptor, while displaying markedly reduced affinity for the DP1 receptor.[3][4] This selectivity makes DK-PGD2 an invaluable pharmacological tool for elucidating the specific roles of the CRTH2 receptor in various physiological and pathological processes, including asthma, atopic dermatitis, and other allergic diseases.[6][7]
The CRTH2 receptor is a member of the chemoattractant receptor family and is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils.[2][6] Its activation by agonists like PGD2 and DK-PGD2 leads to chemotaxis, cellular activation, and the release of pro-inflammatory mediators, thereby propagating the type 2 inflammatory cascade.[6][8]
Quantitative Binding Affinity Data
The binding affinity of DK-PGD2 and related prostanoids to the CRTH2 receptor has been determined in several studies, primarily through competitive radioligand binding assays. The data consistently demonstrates the high affinity of DK-PGD2 for the human and mouse CRTH2 receptor, often comparable to that of the parent molecule, PGD2.
| Ligand | Receptor | Species | Assay Type | Ki (nM) | Reference |
| 13,14-dihydro-15-keto PGD2 | hCRTH2 | Human | Competition Binding ([³H]PGD₂) | 2.91 ± 0.29 | [3] |
| PGD₂ | hCRTH2 | Human | Competition Binding ([³H]PGD₂) | 2.4 ± 0.2 | [3] |
| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | hCRTH2 | Human | Competition Binding ([³H]PGD₂) | 3.15 ± 0.32 | [3] |
| PGJ₂ | hCRTH2 | Human | Competition Binding ([³H]PGD₂) | 6.8 | [9] |
| Δ¹²-PGJ₂ | hCRTH2 | Human | Competition Binding ([³H]PGD₂) | 6.8 | [3] |
| 13,14-dihydro-15-keto PGD2 | mCRTH2 | Mouse | Competition Binding ([³H]PGD₂) | > PGD₂ | [10] |
| PGD₂ | mCRTH2 | Mouse | Saturation Binding | Kd = 8.8 ± 0.8 | [10] |
| PGD₂ | rCRTH2 | Rat | Saturation Binding | Kd = 11 | [8] |
Table 1: Comparative binding affinities of DK-PGD2 and related ligands to the CRTH2 receptor. Ki represents the inhibitory constant, a measure of binding affinity. A lower Ki value indicates higher affinity. hCRTH2: human CRTH2; mCRTH2: mouse CRTH2; rCRTH2: rat CRTH2.
Signaling Pathway of the CRTH2 Receptor
Upon agonist binding, the CRTH2 receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G protein of the Gαi/o family. This initiates a downstream signaling cascade with key cellular outcomes.
The primary signaling pathway involves:
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit.
-
Dissociation: The GTP-bound Gαi subunit dissociates from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The Gαi-GTP complex inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]
-
Phospholipase C Activation: The free Gβγ dimer activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[6] This increase in intracellular calcium is a hallmark of CRTH2 activation and is crucial for subsequent cellular responses.
-
Cellular Responses: The combination of decreased cAMP and increased intracellular Ca²⁺ orchestrates various cellular responses, including chemotaxis, degranulation, and cytokine production in immune cells like eosinophils and Th2 lymphocytes.[6][8]
Experimental Protocols
The determination of receptor binding affinity for ligands like DK-PGD2 is typically achieved through competitive radioligand binding assays. Below is a detailed, generalized protocol based on methodologies cited in the literature.[3]
Radioligand Competitive Binding Assay for hCRTH2
This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound (e.g., DK-PGD2) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]PGD₂) for binding to membranes prepared from cells expressing the human CRTH2 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing recombinant hCRTH2.
-
Radioligand: [³H]Prostaglandin D₂ ([³H]PGD₂).
-
Unlabeled Ligands: PGD₂ (for non-specific binding) and test compounds (e.g., DK-PGD2).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Assay Plates: 96-well microtiter plates.
-
Filtration System: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: For measuring radioactivity.
-
Scintillation Fluid.
Workflow Diagram:
References
- 1. caymanchem.com [caymanchem.com]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13,14-dihydro-15-keto Prostaglandin D1 | Benchchem [benchchem.com]
- 8. Chemoattractant receptor-homologous molecule expressed on Th2 cells activation in vivo increases blood leukocyte counts and its blockade abrogates 13,14-dihydro-15-keto-prostaglandin D2-induced eosinophilia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]
- 10. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
The Physiological Relevance of the Prostaglandin D1 Metabolic Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the Prostaglandin (B15479496) D1 (PGD1) metabolic pathway, its physiological significance, and its potential as a therapeutic target. It details the enzymatic synthesis and catabolism of PGD1, its signaling mechanisms through specific receptors, and its role in key biological processes, particularly inflammation and hemostasis.
Introduction to Prostaglandin D1
Prostaglandin D1 (PGD1) is a member of the prostanoid family, a class of physiologically active lipid compounds derived from the enzymatic metabolism of polyunsaturated fatty acids. Unlike the more extensively studied 2-series prostaglandins (B1171923) (e.g., PGD2) which are derived from arachidonic acid (AA), PGD1 is a 1-series prostanoid synthesized from dihomo-γ-linolenic acid (DGLA).[1][2] While sharing structural similarities with PGD2, PGD1 exhibits distinct biological activities that position it as a molecule of significant interest in inflammation, immune modulation, and vascular biology. This guide will delineate the metabolic pathway of PGD1, summarize its physiological functions with quantitative data, and provide detailed experimental protocols for its study.
The PGD1 Metabolic Pathway
The generation and degradation of PGD1 are governed by a series of enzymatic steps. The availability of the precursor fatty acid, DGLA, is the rate-limiting step for the synthesis of all 1-series prostanoids.[2]
Synthesis of PGD1
The synthesis of PGD1 is a multi-step process initiated by the release of DGLA from membrane phospholipids.
-
DGLA Release: Upon cellular stimulation by various stimuli, phospholipase A2 (PLA2) enzymes cleave DGLA from the sn-2 position of membrane phospholipids.
-
Cyclooxygenase (COX) Action: Free DGLA is metabolized by cyclooxygenase enzymes (both COX-1 and COX-2) into the unstable endoperoxide intermediate, Prostaglandin G1 (PGG1). PGG1 is then rapidly converted to Prostaglandin H1 (PGH1) by the peroxidase activity of the same COX enzymes.[3]
-
PGD Synthase Isomerization: PGH1 serves as the common precursor for all 1-series prostanoids. The final step in PGD1 synthesis is the specific isomerization of PGH1, a reaction catalyzed by Prostaglandin D synthases (PGDS).[4][5] Two main types of PGDS have been identified: the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS).[1][6][7] Both enzymes are capable of converting PGH precursors into PGD. L-PGDS is notably abundant in the central nervous system and heart, while H-PGDS is found in immune cells like mast cells and antigen-presenting cells.[2][8][9]
References
- 1. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin-D synthase - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Hematopoietic Prostaglandin D Synthase/HPGDS Research Products: Novus Biologicals [novusbio.com]
- 9. Lipocalin-Like Prostaglandin D Synthase but Not Hemopoietic Prostaglandin D Synthase Deletion Causes Hypertension and Accelerates Thrombogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of 13,14-dihydro-15-keto PGD1 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin D1 (PGD1) is an important lipid mediator involved in various physiological and pathological processes. Its biological activity is terminated through rapid enzymatic conversion to metabolites. The quantification of these metabolites provides a more accurate reflection of PGD1 production than measuring the parent molecule due to its short half-life. 13,14-dihydro-15-keto-PGD1 (DK-PGD1) is a major metabolite of PGD1. This document provides a detailed LC-MS/MS method for the sensitive and specific quantification of DK-PGD1 in biological matrices. The protocol is designed for researchers in academia and the pharmaceutical industry engaged in studies where the PGD1 pathway is of interest.
Signaling Pathway
Figure 1. Simplified overview of the PGD1 synthesis and metabolism pathway.
Experimental Workflow
Figure 2. Overall experimental workflow for the quantification of DK-PGD1.
Materials and Reagents
| Material/Reagent | Supplier | Catalog Number |
| 13,14-dihydro-15-keto PGD1 | Cayman Chemical | 12040 |
| 13,14-dihydro-15-keto PGD1-d4 | (Assumed available) | N/A |
| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |
| Methanol (B129727) (LC-MS Grade) | Fisher Scientific | A456-4 |
| Water (LC-MS Grade) | Fisher Scientific | W6-4 |
| Formic Acid (LC-MS Grade) | Thermo Scientific | 85178 |
| Oasis HLB SPE Cartridges | Waters | 186000384 |
Sample Preparation Protocol: Solid Phase Extraction (SPE)
-
Sample Thawing: Thaw biological samples (e.g., plasma, urine) on ice.
-
Internal Standard Spiking: To 100 µL of sample, add 10 µL of 13,14-dihydro-15-keto PGD1-d4 internal standard (IS) solution (100 ng/mL in methanol). Vortex briefly.
-
Acidification: Acidify the sample by adding 10 µL of 2% formic acid in water. Vortex.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient | See Table below |
LC Gradient Program:
| Time (min) | %A | %B |
| 0.0 | 80 | 20 |
| 1.0 | 80 | 20 |
| 8.0 | 20 | 80 |
| 9.0 | 5 | 95 |
| 10.0 | 5 | 95 |
| 10.1 | 80 | 20 |
| 12.0 | 80 | 20 |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | -4500 V |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 13,14-dihydro-15-keto PGD1 | 353.2 | 193.1 | -28 |
| 13,14-dihydro-15-keto PGD1-d4 (IS) | 357.2 | 197.1 | -28 |
Note: The MRM transitions for 13,14-dihydro-15-keto PGD1 are predicted based on the fragmentation patterns of similar prostaglandins. The optimal collision energy should be determined empirically on the specific instrument used.
Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Within 85-115% |
| Recovery | Consistent and reproducible |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software (e.g., Sciex OS, Analyst).
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification: Determine the concentration of 13,14-dihydro-15-keto PGD1 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Stability Considerations
Based on studies of the related metabolite 13,14-dihydro-15-keto-PGE2, DK-PGD1 is expected to be unstable in aqueous solutions, particularly at non-neutral pH. To ensure accurate quantification, the following precautions are recommended:
-
Keep biological samples frozen at -80°C until analysis.
-
Minimize the time samples are at room temperature during preparation.
-
Process samples on ice whenever possible.
-
Analyze prepared samples promptly or store them at 4°C in the autosampler for no more than 24 hours.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 13,14-dihydro-15-keto PGD1 in biological matrices using LC-MS/MS. The method is designed to be sensitive, specific, and robust, making it suitable for a wide range of research and drug development applications. Adherence to the described procedures for sample preparation, chromatography, and mass spectrometry, along with careful consideration of analyte stability, will enable the generation of high-quality, reliable data.
Application Note: High-Recovery Extraction of Prostaglandins from Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play a crucial role in various biological processes, including inflammation, pain, fever, and blood clotting. Accurate quantification of prostaglandins in plasma is essential for understanding their role in disease and for the development of novel therapeutics. This document provides detailed protocols for the extraction of prostaglandins from plasma samples using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Prostaglandin Biosynthesis and Signaling
Prostaglandins are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). Arachidonic acid is first converted to the unstable intermediate Prostaglandin H2 (PGH2), which is then further metabolized by specific synthases into various prostaglandins, such as PGE2, PGD2, PGF2α, and prostacyclin (PGI2), as well as thromboxane (B8750289) A2 (TXA2). These molecules exert their biological effects by binding to specific G-protein coupled receptors on the cell surface, triggering downstream signaling cascades.
Caption: Prostaglandin Biosynthesis and Signaling Pathway.
Experimental Workflow
The overall workflow for the analysis of prostaglandins from plasma samples involves sample collection and preparation, extraction, and subsequent quantification by LC-MS/MS.
Caption: Experimental Workflow for Prostaglandin Analysis.
Data Presentation
Table 1: Recovery Rates of Prostaglandins using Solid-Phase Extraction (SPE)
| Prostaglandin | Mean Recovery (%) | Standard Deviation (%) | Reference |
| PGE2 | 92.0 | 4.9 | [1] |
| PGD2 | 77.0 | 3.0 | [1] |
| PGE2 | >90 | - | [2] |
| PGF2α | >90 | - | [2] |
Table 2: Performance of a Modified Liquid-Liquid Extraction (LLE) for 8-iso-PGF2α
| Parameter | Value | Reference |
| Linearity (R²) | > 0.996 | [3] |
| Accuracy Range (%) | 90.4 - 113.9 | [3] |
| Precision (CV%) | < 7 | [3] |
| Normalized Matrix Effect (%) | 86.0 - 108.3 | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of Prostaglandins from Plasma
This protocol is a generalized procedure based on the use of octadecyl-bonded silica (B1680970) gel (C18) cartridges.
Materials:
-
C18 SPE cartridges
-
Human plasma
-
Internal standards (e.g., d4-PGE2, d4-PGD2)
-
Methanol
-
Deionized water
-
Hexane
-
Ethyl acetate (B1210297)
-
2M Hydrochloric acid
-
Assay Buffer
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator or centrifugal vacuum evaporator
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 20 mL of ethanol followed by 20 mL of deionized water.[4]
-
-
Sample Loading:
-
Apply the pre-treated plasma sample to the conditioned C18 cartridge.
-
-
Washing:
-
Elution:
-
Elute the prostaglandins from the cartridge with 10 mL of ethyl acetate.[4]
-
-
Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Modified Liquid-Liquid Extraction (LLE) with Phase Separation
This protocol is based on a method developed for the extraction of 8-iso-Prostaglandin F2α and can be adapted for other prostaglandins.[5][6]
Materials:
-
Human plasma
-
Internal standard solution
-
Saturated Sodium Dihydrogen Phosphate (NaH2PO4) solution
-
Ethyl acetate
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To a 15 mL tube, add 500 µL of human plasma.
-
Add 100 µL of the internal standard solution and vortex for 1 minute.[6]
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the sample at 2500 x g for 10 minutes. Three layers will form: an upper organic layer, a middle layer of precipitated proteins, and a lower aqueous layer.[6]
-
-
Collection and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[6]
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
-
Stability and Storage
Prostaglandin stability in plasma is a critical consideration. Some prostaglandins can be generated or degraded during sample storage.[7][8] It is recommended to process plasma samples as quickly as possible after collection. If storage is necessary, samples should be stored at -80°C.[4] Stability studies have shown that PGE2 is more stable in biological samples compared to PGD2.[1] For accurate measurement of less stable prostaglandins, sample preparation time should be minimized.[1]
Conclusion
The choice between SPE and LLE depends on the specific prostaglandins of interest, the required sample throughput, and the available resources. SPE can offer high recovery and clean extracts, while LLE can be a simpler and more cost-effective option. Both methods, when optimized and coupled with sensitive LC-MS/MS analysis, can provide accurate and reliable quantification of prostaglandins in human plasma, enabling further insights into their role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arborassays.com [arborassays.com]
- 5. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dmbj.org.rs [dmbj.org.rs]
- 7. Liquid-liquid extraction [scioninstruments.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for 13,14-dihydro-15-keto Prostaglandin D1 as a Research Biomarker
Disclaimer: Direct biological studies and established protocols for 13,14-dihydro-15-keto Prostaglandin (B15479496) D1 (13,14-dihydro-15-keto PGD1) are currently unavailable in published literature. This compound is considered a theoretical metabolite of Prostaglandin D1 (PGD1). The following application notes and protocols are based on the well-characterized and structurally similar metabolites, 13,14-dihydro-15-keto Prostaglandin F2α (PGFM) and 13,14-dihydro-15-keto Prostaglandin E2 (PGEM) . Researchers should validate these methodologies for their specific application with 13,14-dihydro-15-keto PGD1.
Introduction
13,14-dihydro-15-keto PGD1 is a putative metabolite of PGD1, formed via the action of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). While direct research on this specific metabolite is lacking, its analogs, PGFM and PGEM, are established biomarkers for monitoring the in vivo production of their parent prostaglandins (B1171923), PGF2α and PGE2, respectively. These metabolites are more stable in circulation than the primary prostaglandins, making them reliable targets for quantification in various biological matrices. This document provides an overview of the potential applications and detailed protocols for the analysis of 13,14-dihydro-15-keto prostaglandins, which can be adapted for the study of 13,14-dihydro-15-keto PGD1.
Potential Applications as a Research Biomarker
Based on the roles of its parent compound, PGD1, and the applications of analogous metabolites, potential research areas for 13,14-dihydro-15-keto PGD1 include:
-
Inflammation and Immunology: PGD2, a closely related prostaglandin, is a key mediator of allergic responses and inflammation. Monitoring its metabolites can provide insights into inflammatory processes.
-
Sleep Regulation: PGD2 is known to be involved in the regulation of sleep.
-
Cardiovascular Function: Prostaglandins play complex roles in regulating blood pressure and platelet aggregation.
-
Drug Development: Quantifying prostaglandin metabolites can be crucial in assessing the efficacy and mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutics targeting the cyclooxygenase (COX) pathway.
Quantitative Data Summary
The following tables summarize typical quantitative data for the analogous metabolites, PGFM and PGEM. These values can serve as a reference for researchers developing assays for 13,14-dihydro-15-keto PGD1.
Table 1: Typical Concentrations of 13,14-dihydro-15-keto PGF2α (PGFM) in Biological Samples
| Biological Matrix | Species | Condition | Concentration Range | Citation |
| Plasma | Human | Normal Cycling Women | 63.6 ± 10.3 pg/mL | [1] |
| Plasma | Human | Late-stage Labor | 352 ± 107 pg/mL | [1] |
| Urine | Iberian Lynx | Baseline | ~1.5 ng/mL | [2] |
| Urine | Iberian Lynx | Near Parturition | 46.0 ± 19.3 ng/mL | [2] |
Table 2: Performance Characteristics of a Commercial 13,14-dihydro-15-keto PGF2α (PGFM) ELISA Kit
| Parameter | Value | Citation |
| Assay Range | 2.3 - 5,000 pg/mL | [3] |
| Sensitivity (80% B/B0) | ~15 pg/mL | [3] |
| Incubation Time | 18 hours | [3] |
| Development Time | 90-120 minutes | [3] |
Signaling Pathways
The biological activity of 13,14-dihydro-15-keto PGD1 is expected to be significantly lower than its parent compound, PGD1. However, understanding the signaling pathways of PGD1 is crucial for interpreting the significance of its metabolite levels. PGD1 exerts its effects through binding to prostanoid receptors. The primary receptors for PGD2 are the DP1 and DP2 (also known as CRTH2) receptors. It is plausible that PGD1 interacts with these same receptors.
PGD1 Signaling Pathway. This diagram illustrates the potential signaling pathways activated by PGD1 binding to DP1 and DP2 receptors, leading to downstream cellular responses.
Experimental Protocols
Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for 13,14-dihydro-15-keto PGF2α (PGFM)
This protocol is adapted from commercially available ELISA kits and provides a general workflow for the quantification of PGFM in biological fluids.[3][4][5] This can be used as a starting point for developing an assay for 13,14-dihydro-15-keto PGD1, which would require a specific antibody.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)
-
13,14-dihydro-15-keto PGF2α standard
-
Rabbit anti-13,14-dihydro-15-keto PGF2α antibody
-
13,14-dihydro-15-keto PGF2α-horseradish peroxidase (HRP) conjugate
-
Assay buffer
-
Wash buffer
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Dilute samples in assay buffer. The optimal dilution factor should be determined empirically. For urine and plasma, a starting dilution of 1:8 is recommended.[6]
-
Standard Curve Preparation: Prepare a serial dilution of the 13,14-dihydro-15-keto PGF2α standard in assay buffer to create a standard curve.
-
Assay Procedure: a. Add standards and diluted samples to the wells of the microplate. b. Add the 13,14-dihydro-15-keto PGF2α-HRP conjugate to each well. c. Add the rabbit anti-13,14-dihydro-15-keto PGF2α antibody to each well to initiate the competitive binding. d. Incubate the plate for the recommended time (e.g., 1 hour at room temperature or 18 hours at 4°C).[3][6] e. Wash the plate multiple times with wash buffer to remove unbound reagents. f. Add the substrate solution to each well and incubate for the recommended time to allow for color development. g. Add the stop solution to each well to terminate the reaction.
-
Data Analysis: a. Measure the absorbance of each well at 450 nm. b. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. c. Determine the concentration of 13,14-dihydro-15-keto PGF2α in the samples by interpolating their absorbance values on the standard curve.
Competitive ELISA Workflow. This diagram outlines the key steps in a competitive ELISA for the quantification of 13,14-dihydro-15-keto prostaglandins.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 13,14-dihydro-15-keto PGE2
This protocol provides a general framework for the analysis of 13,14-dihydro-15-keto PGE2 by LC-MS/MS.[7] A similar approach can be developed for 13,14-dihydro-15-keto PGD1, which would require optimization of chromatographic conditions and mass spectrometric parameters.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reversed-phase HPLC column
-
Mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid)
-
13,14-dihydro-15-keto PGE2 analytical standard
-
Internal standard (e.g., deuterated 13,14-dihydro-15-keto PGE2)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation: a. Add the internal standard to the biological sample. b. Perform a solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. c. Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
LC-MS/MS Analysis: a. Inject the prepared sample onto the LC-MS/MS system. b. Separate the analyte from other components using a gradient elution on the C18 column. c. Detect the analyte using the mass spectrometer in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion and one or more product ions for the analyte and the internal standard.
-
Data Analysis: a. Generate a calibration curve by analyzing a series of known concentrations of the analytical standard. b. Quantify the amount of 13,14-dihydro-15-keto PGE2 in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
LC-MS/MS Workflow. This diagram shows the general workflow for the quantification of 13,14-dihydro-15-keto prostaglandins using liquid chromatography-tandem mass spectrometry.
References
- 1. 13, 14-dihydro-15-keto-prostaglandin F2alpha concentrations in human plasma and amniotic fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PGFM (13,14-dihydro-15-keto-PGF(2alpha)) in pregnant and pseudo-pregnant Iberian lynx: a new noninvasive pregnancy marker for felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. mybiosource.com [mybiosource.com]
- 5. mybiosource.com [mybiosource.com]
- 6. arborassays.com [arborassays.com]
- 7. The measurement of 13,14-dihydro-15-keto prostaglandin E2 by combined gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ELISA Kit Measuring Prostaglandin D Metabolites
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the quantification of prostaglandin (B15479496) D metabolites using a competitive enzyme-linked immunosorbent assay (ELISA). While specific ELISA kits for prostaglandin D1 (PGD1) metabolites are not broadly commercially available, this document leverages the protocol and data from a closely related and well-documented kit for a major metabolite of prostaglandin D2 (PGD2), tetranor-prostaglandin D metabolite (tetranor-PGDM). Given the structural similarities and shared metabolic pathways between PGD1 and PGD2, this information serves as a robust reference for researchers interested in the quantification of prostaglandin D metabolites.
Prostaglandins are lipid autacoids derived from arachidonic acid that play crucial roles in various physiological and pathological processes, including inflammation, vasodilation, and platelet aggregation.[1] The measurement of their stable metabolites in biological fluids such as urine provides a reliable method for assessing their systemic production.[2][3]
I. Principle of the Assay
The tetranor-PGDM ELISA kit is a competitive assay designed for the quantification of tetranor-PGDM in urine.[4] The assay is based on the competition between tetranor-PGDM in the sample and a fixed amount of acetylcholinesterase (AChE)-linked tetranor-PGDM (tracer) for a limited number of binding sites on a specific antibody. The concentration of the tracer is held constant while the concentration of the sample tetranor-PGDM is varied. The amount of tracer that is able to bind to the antibody is inversely proportional to the concentration of tetranor-PGDM in the sample.
II. Quantitative Data Summary
The following table summarizes the key quantitative performance characteristics of the tetranor-PGDM ELISA Kit by Cayman Chemical.
| Parameter | Value | Reference |
| Assay Range | 6.4-4,000 pg/ml | [4] |
| Sensitivity (80% B/B0) | approx. 40 pg/ml | [4] |
| Sample Type | Urine | [4][5] |
| Incubation Time | 18 hours | [4] |
| Development Time | 60-90 minutes | [4] |
| Readout | Colorimetric at 405-420 nm | [4][5] |
Cross-Reactivity Data:
| Compound | Cross-Reactivity | Reference |
| tetranor-PGDM | 100% | [4] |
| tetranor-PGJM | 100% | [4] |
| tetranor-PGAM | 2.08% | [4] |
| tetranor-PGEM | 0.03% | [4] |
| tetranor-PGFM | <0.01% | [4] |
| Prostaglandin A2 | <0.01% | [4] |
| Prostaglandin D2 | <0.01% | [4] |
| 13,14-dihydro-15-keto Prostaglandin D2 | <0.01% | [4] |
| Prostaglandin E2 | <0.01% | [4] |
| 13,14-dihydro-15-keto Prostaglandin E2 | <0.01% | [4] |
| Prostaglandin F2α | <0.01% | [4] |
| 13,14-dihydro-15-keto Prostaglandin F2α | <0.01% | [4] |
| Prostaglandin J2 | <0.01% | [4] |
III. Signaling Pathway of Prostaglandin D
Prostaglandin D1 and D2 exert their biological effects by binding to two distinct G protein-coupled receptors: the Prostaglandin D2 receptor 1 (DP1) and the Prostaglandin D2 receptor 2 (DP2), also known as CRTH2.[6] The activation of these receptors triggers different downstream signaling cascades.
Figure 1: Prostaglandin D1 Signaling Pathway via the DP1 Receptor.
IV. Experimental Protocols
The following protocols are adapted from the Cayman Chemical tetranor-PGDM ELISA Kit manual.[5] Researchers should always refer to the specific kit manual for the most accurate and up-to-date instructions.
A. Materials Required but Not Provided
-
A plate reader capable of measuring absorbance between 405-420 nm.
-
Adjustable pipettes and a repeating pipettor.
-
A source of ultrapure water.
-
Microcentrifuge tubes.
-
Incubator set to 60°C.
B. Sample Preparation
Proper sample handling and storage are crucial for accurate results.
-
Urine Samples: Samples should be collected and can be assayed immediately or stored at -80°C for later analysis.[5] For this specific kit, urine samples should be diluted at least 1:2 with ELISA Buffer.[5]
-
Solvent Removal: Ensure that all samples are free of organic solvents before running the assay.[5]
C. Reagent Preparation
-
ELISA Buffer Preparation: Dilute the provided concentrated buffer with ultrapure water according to the kit instructions.
-
Wash Buffer Preparation: Dilute the concentrated wash buffer with ultrapure water and add Polysorbate 20 as directed in the kit manual.
-
Standard Preparation:
-
Prepare a bulk standard solution of 100 ng/ml by diluting the provided standard in ultrapure water.
-
This solution must be derivatized by incubating at 60°C for 18 hours.
-
After incubation and cooling, this derivatized standard is used to prepare a serial dilution for the standard curve.
-
D. Assay Protocol
The following diagram illustrates the general workflow of the competitive ELISA.
Figure 2: General Experimental Workflow for the Competitive ELISA.
Detailed Assay Steps:
-
Plate Setup: Arrange the 96-well plate strips as needed.
-
Addition of Reagents:
-
Add the appropriate volume of ELISA Buffer to the Non-Specific Binding (NSB) and Blank (Blk) wells.
-
Add standards to the designated wells in ascending concentration.
-
Add samples to the appropriate wells.
-
Add the tracer to all wells except the Blank.
-
Add the specific antibody to all wells except the Blank and NSB wells.
-
-
Incubation: Cover the plate and incubate for 18 hours at 4°C.
-
Washing: After incubation, wash the plate several times with the prepared Wash Buffer.
-
Development:
-
Add Ellman's Reagent to each well.
-
Incubate the plate in the dark on an orbital shaker for 60-90 minutes.
-
-
Reading: Read the absorbance of each well at a wavelength between 405-420 nm.
E. Data Analysis
-
Calculate the average absorbance for each standard and sample.
-
Subtract the average absorbance of the Blank wells from all other readings.
-
Calculate the percentage of binding (%B/B0) for each standard and sample.
-
Plot the %B/B0 for the standards against their concentrations on a semi-log scale to generate a standard curve.
-
Determine the concentration of tetranor-PGDM in the samples by interpolating their %B/B0 values on the standard curve.
-
Account for the sample dilution factor in the final concentration calculation.
V. Conclusion
References
- 1. Urinary prostaglandin metabolites: An incomplete reckoning and a flush to judgement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary prostaglandin metabolites as biomarkers for human labour: Insights into future predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
Application Note and Protocol: Solid-Phase Extraction of Prostanoids from Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Prostanoids, a subclass of eicosanoids, are lipid signaling molecules derived from the enzymatic or non-enzymatic oxidation of arachidonic acid. They play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, fever, and maintenance of tissue homeostasis.[1] Accurate quantification of prostanoids in biological matrices such as plasma, urine, and tissue homogenates is essential for understanding their biological functions and for the development of novel therapeutics.[2] However, their low abundance and the complexity of biological samples necessitate an efficient extraction and purification step prior to analysis.[3][4]
Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and concentration of prostanoids from complex biological fluids.[1][5] This method offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation.[1][6] The most common approach utilizes a reversed-phase sorbent, such as octadecyl-bonded silica (B1680970) (C18), which retains the relatively non-polar prostanoids while allowing more polar interfering substances to be washed away.[7][8] This application note provides a detailed protocol for the solid-phase extraction of prostanoids from biological samples using C18 cartridges, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme immunoassay (EIA).
Experimental Protocol
This protocol is a generalized procedure and may require optimization depending on the specific prostanoid of interest and the sample matrix.
Materials:
-
SPE Cartridges: Octadecyl-bonded silica (C18), e.g., Bond-Elut™, Sep-Pak™.[1][8]
-
Solvents (HPLC grade or equivalent):
-
Ethanol
-
Ethyl Acetate (B1210297) or Methyl Formate (B1220265)
-
Deionized Water
-
Reagents:
-
Formic Acid or Hydrochloric Acid (2M)
-
Cyclooxygenase inhibitor (e.g., indomethacin (B1671933), meclofenamic acid)
-
Internal Standards (e.g., deuterated prostaglandin (B15479496) analogs like PGF2α-d4)[4]
-
-
Sample Collection Tubes
-
Centrifuge
-
Nitrogen Evaporator or Centrifugal Vacuum Evaporator (e.g., SpeedVac™)
-
Vortex Mixer
Sample Pre-treatment:
-
Sample Collection: Immediately after collection, add a cyclooxygenase inhibitor (e.g., indomethacin to a final concentration of 10-15 µM) to the biological sample to prevent ex vivo prostanoid synthesis.[8] For tissues, snap freeze in liquid nitrogen and store at -80°C until extraction.[1]
-
Protein Precipitation (for plasma, serum, and tissue homogenates): Add ice-cold methanol to the sample. For tissues, homogenize in the presence of cold methanol.[1] Incubate at -20°C for at least 45 minutes to allow for protein precipitation.[1]
-
Centrifugation: Centrifuge the samples at approximately 1,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and other cellular debris.[1]
-
Acidification: Carefully transfer the supernatant to a new tube. Acidify the sample to a pH of approximately 3.5 by adding formic acid (to a final concentration of 1%) or 2M hydrochloric acid.[7][8] This step is crucial for the efficient retention of the acidic prostanoids on the C18 sorbent.
-
Internal Standard Spiking: Add an appropriate deuterated internal standard to the acidified sample to allow for the determination of extraction efficiency and for accurate quantification.[4]
Solid-Phase Extraction Procedure:
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated and acidified sample onto the conditioned C18 cartridge.
-
Maintain a slow and steady flow rate of approximately 0.5 mL/minute, which can be achieved using a slight positive pressure or a vacuum manifold.[8]
-
-
Washing:
-
Elution:
Sample Reconstitution:
-
Solvent Evaporation: Evaporate the elution solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[1][8]
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 250 µL) of an appropriate solvent compatible with the downstream analytical method (e.g., methanol/water (50:50) for LC-MS/MS or assay buffer for EIA).[1][8]
-
Vortexing: Vortex the reconstituted sample thoroughly to ensure all analytes are redissolved.[8] The sample is now ready for analysis.
Data Presentation
The recovery of prostanoids using this SPE protocol is generally high, though it can be matrix and analyte-dependent. The inclusion of 1% formic acid in the loading mixture has been shown to significantly improve recoveries from complex biological matrices.[7]
| Prostanoid/Metabolite | Biological Matrix | Reported Recovery (%) | Reference |
| PGE₂ and Metabolites | Urine, Plasma, Tissue Homogenate | ≥90 | [7] |
| PGF₂α and Metabolites | Urine, Plasma, Tissue Homogenate | ≥90 | [7] |
| General Eicosanoids | Tissue-dependent | >85-95 | [1] |
Visualizations
Caption: Experimental workflow for the solid-phase extraction of prostanoids.
Caption: Simplified signaling pathway of prostanoids in inflammation and its resolution.
References
- 1. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 2. Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostanoid extraction and measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin extraction and analysis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods of the Analysis of Oxylipins in Biological Samples | MDPI [mdpi.com]
- 6. Sample preparation with solid-phase extraction - Scharlab Internacional [scharlab.com]
- 7. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arborassays.com [arborassays.com]
Application Notes and Protocols for Mass Spectrometry of Prostaglandins
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Sample Preparation in Prostaglandin (B15479496) Analysis
Prostaglandins (B1171923) (PGs) are a class of lipid signaling molecules derived from arachidonic acid that play crucial roles in a myriad of physiological and pathological processes, including inflammation, pain, and cancer. Accurate quantification of these potent, yet often low-abundance, molecules is paramount for advancing our understanding of their biological functions and for the development of novel therapeutics. Mass spectrometry (MS), coupled with either liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for prostaglandin analysis due to its high sensitivity and selectivity.
However, the accuracy and reliability of any MS-based quantification heavily depend on the upstream sample preparation. The primary goals of sample preparation are to extract the prostaglandins from the complex biological matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection. The choice of sample preparation technique can significantly impact the recovery, reproducibility, and overall quality of the analytical data.
This document provides detailed application notes and protocols for the two most common extraction techniques—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—as well as for the derivatization required for GC-MS analysis. These protocols are designed to be adaptable to various biological matrices, including cell culture supernatants, plasma, and tissue.
Choosing Your Analytical Path: LC-MS/MS vs. GC-MS
The two primary mass spectrometry-based platforms for prostaglandin analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
LC-MS/MS is often preferred for its high throughput, specificity, and the ability to analyze prostaglandins without the need for chemical derivatization.[1] This simplifies the sample preparation workflow and reduces the risk of analyte degradation.
-
GC-MS offers excellent sensitivity and selectivity but requires a more laborious sample preparation process that includes derivatization to make the prostaglandins volatile.[2] This multi-step process can be time-consuming and introduce variability.[3]
The choice between these two techniques will depend on the specific research question, the available instrumentation, and the desired throughput.
Experimental Workflow Overview
The general workflow for prostaglandin analysis by mass spectrometry involves several key steps, from sample collection to data analysis. The choice between LLE and SPE will be a critical decision point in this workflow.
Caption: A generalized experimental workflow for prostaglandin analysis by mass spectrometry.
Quantitative Data Summary
The following tables summarize key quantitative parameters for different sample preparation methods and prostaglandin species, compiled from various studies. This allows for a direct comparison of expected performance.
Table 1: Recovery Rates of Prostaglandins Using Different Extraction Methods
| Prostaglandin | Biological Matrix | Extraction Method | Average Recovery (%) | Reference |
| PGE2 | Cell Culture Supernatant | Liquid-Liquid Extraction | 92.0 ± 4.9 | [2] |
| PGD2 | Cell Culture Supernatant | Liquid-Liquid Extraction | 77.0 ± 3.0 | [2] |
| 8-iso-PGF2α | Human Plasma | Liquid-Liquid Extraction | >90 | [1] |
| Various | Brain Tissue | One-Step Extraction | ~95 | [2] |
| Various | Human Urine | SPE & LLE Combined | 81.0 - 102.9 | [4] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Prostaglandins
| Prostaglandin | Method | LOD | LOQ | Reference |
| PGE2 | LC-MS/MS | 20 pg/mL | 100 pg/mL | [5] |
| PGD2 | LC-MS/MS | 20 pg/mL | 100 pg/mL | [5] |
| 8-iso-PGF2α | UHPLC-MS/MS | 17.6 pg/mL | - | [6] |
| Various | GC-MS | 50 pg/mL | - | [7] |
| PGE2 | LC-MS/MS | 2.4 ng/mL | 2.4 ng/mL | [8] |
Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Prostaglandins from Cell Culture Supernatants
This protocol is adapted from a method for the extraction of PGE2 and PGD2 from cell culture media.[2]
Materials:
-
Cell culture supernatant
-
Deuterated internal standards (e.g., d4-PGE2, d4-PGD2)
-
1 M Citric acid
-
10% Butylated hydroxytoluene (BHT) in ethanol
-
Hexane
-
Ethyl acetate (B1210297)
-
10 mM Ammonium (B1175870) acetate buffer (pH 8.5)
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
To a 500 µL aliquot of cell culture supernatant, add 20 µL of the internal standard mix (e.g., 100 ng/mL each of d4-PGE2 and d4-PGD2).
-
Add 40 µL of 1 M citric acid to acidify the sample.
-
Add 5 µL of 10% BHT to prevent auto-oxidation.
-
Add 2 mL of a hexane/ethyl acetate solution (1:1, v/v).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) twice more, combining the organic phases.
-
Evaporate the pooled organic phases to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of methanol/10 mM ammonium acetate buffer (pH 8.5) (1:3, v/v) for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Prostaglandins from Urine
This protocol provides a general guideline for SPE of prostaglandins from urine, which can be adapted based on the specific SPE cartridge used.
Materials:
-
Urine sample
-
Deuterated internal standards
-
SPE cartridges (e.g., C18)
-
Methanol
-
HPLC-grade water
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
Thaw the urine sample and centrifuge to remove any particulate matter.
-
Spike the supernatant with the appropriate deuterated internal standards.
-
Condition the SPE cartridge:
-
Wash with 2 mL of methanol.
-
Equilibrate with 2 mL of HPLC-grade water. Do not allow the cartridge to go dry.
-
-
Load the sample:
-
Load the prepared urine sample onto the conditioned SPE cartridge.
-
-
Wash the cartridge:
-
Wash with 2 mL of HPLC-grade water to remove salts and polar impurities.
-
Wash with 2 mL of a methanol/water solution (e.g., 25:75, v/v) to remove less hydrophobic impurities.
-
Wash with 2 mL of acetonitrile to further remove interferences.[6]
-
-
Elute the prostaglandins:
-
Elute the prostaglandins with 2 mL of the elution solvent (e.g., methanol).
-
-
Dry and reconstitute:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS or for derivatization for GC-MS.
-
Protocol 3: Derivatization of Prostaglandins for GC-MS Analysis
This protocol describes a common two-step derivatization process involving the formation of a pentafluorobenzyl (PFB) ester followed by trimethylsilylation (TMS) of the hydroxyl groups.
Materials:
-
Dried prostaglandin extract
-
Pentafluorobenzyl bromide (PFB-Br) solution in acetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous acetonitrile
-
Heating block or oven
-
GC vials
Procedure:
-
PFB Esterification (Carboxyl Group):
-
To the dried prostaglandin extract, add 50 µL of a solution containing PFB-Br (10% in acetonitrile) and DIPEA (10% in acetonitrile).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Trimethylsilylation (Hydroxyl Groups):
-
To the dried PFB ester, add 50 µL of BSTFA and 50 µL of anhydrous acetonitrile.
-
Cap the vial and heat at 60°C for 45 minutes.
-
Cool the sample to room temperature. The sample is now ready for GC-MS analysis.
-
Prostaglandin Signaling Pathway
The biological effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors on the cell surface. The following diagram illustrates the general signaling cascade initiated by prostaglandins.
Caption: The arachidonic acid cascade leading to prostaglandin synthesis and subsequent signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of hydroxy fatty acids as pentafluorobenzyl ester, trimethylsilyl ether derivatives by electron ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Collision-Induced Gas-Phase Reactions of PFB-TMS Derivatives of F2-Prostaglandins in Quadrupole GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Standards for 13,14-dihydro-15-keto Prostaglandin D1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dihydro-15-keto Prostaglandin (B15479496) D1 (PGD1) is a theoretical metabolite of Prostaglandin D1 (PGD1), formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) metabolic pathway.[1] PGD1 itself is a metabolite of dihomo-γ-linolenic acid and has been identified as an inhibitor of ADP-induced human platelet aggregation. As a stable metabolite, 13,14-dihydro-15-keto PGD1 can serve as a valuable biomarker for monitoring PGD1 production in various biological systems. This document provides detailed application notes and protocols for the use of 13,14-dihydro-15-keto PGD1 as an analytical standard in research and drug development.
While specific biological studies on 13,14-dihydro-15-keto PGD1 are not extensively reported, the analytical methodologies presented herein are based on established protocols for the quantification of related prostaglandin metabolites. These methods are intended to serve as a guide for researchers to develop and validate their own assays for this specific analyte.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an analytical standard is crucial for method development. The following table summarizes the key properties of 13,14-dihydro-15-keto PGD1.
| Property | Value | Reference |
| Molecular Formula | C20H34O5 | [2] |
| Molecular Weight | 354.5 g/mol | [2] |
| IUPAC Name | 7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid | [2] |
| CAS Number | 1392219-79-2 | [1][2] |
| Synonyms | 13,14-dihydro-15-keto PGD1 | [1][2] |
| Purity | ≥98% (commercially available) | [1] |
| Formulation | Typically supplied as a solution in methyl acetate (B1210297) or other organic solvent. | [1] |
| Solubility | Soluble in DMF, DMSO, and Ethanol (B145695). | [1] |
| Storage | Store at -20°C for long-term stability. | [1] |
Prostaglandin D1 Metabolic Pathway
The following diagram illustrates the metabolic pathway of Prostaglandin D1, highlighting the formation of 13,14-dihydro-15-keto PGD1.
Experimental Protocols
The following protocols are provided as a starting point for the analysis of 13,14-dihydro-15-keto PGD1 in biological matrices. Optimization and validation are essential for each specific application.
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the analytical technique. The goal is to extract the analyte of interest while removing interfering substances.
1. Solid-Phase Extraction (SPE) for Plasma/Serum and Urine:
This protocol is a general procedure for the extraction of prostaglandins (B1171923) and can be adapted for 13,14-dihydro-15-keto PGD1.
-
Materials:
-
C18 SPE cartridges
-
Methanol
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Nitrogen gas stream
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Sample Pre-treatment:
-
For plasma/serum: Use a serum separator tube and allow the blood to clot for 30 minutes before centrifuging at 1000 x g for 15 minutes. Collect the serum. For plasma, collect blood with an anticoagulant like heparin or EDTA and centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.
-
For urine: Centrifuge at 16,000 x g for 1 minute to remove particulates.
-
-
Column Conditioning: Condition the C18 SPE column by washing with 10 mL of ethanol followed by 10 mL of deionized water.
-
Sample Loading: Acidify the sample to approximately pH 3 with a suitable acid (e.g., citric acid). Apply the acidified sample to the conditioned SPE column.
-
Washing: Wash the column with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane to remove non-polar impurities.
-
Elution: Elute the prostaglandins with 10 mL of ethyl acetate.
-
Drying: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical method (e.g., mobile phase for LC-MS/MS).
-
2. Liquid-Liquid Extraction (LLE) for Cell Culture Supernatants:
-
Materials:
-
Hexane/Ethyl acetate (1:1, v/v)
-
Citric acid (1 M)
-
Butylated hydroxytoluene (BHT) (10%)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Collect 500 µL of cell culture supernatant.
-
Spike with an appropriate internal standard (e.g., a deuterated analog of 13,14-dihydro-15-keto PGD1, if available).
-
Add 40 µL of 1 M citric acid and 5 µL of 10% BHT to prevent oxidation.
-
Add 2 mL of hexane/ethyl acetate (1:1, v/v) and vortex for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the upper organic phase to a clean tube.
-
Evaporate the solvent to dryness and reconstitute as described for SPE.
-
Analytical Methodologies
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a highly sensitive and specific method for the quantification of prostaglandins. The following is a suggested starting point for method development.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Suggested):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B. The exact gradient should be optimized to achieve good separation from other prostaglandins and matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions (Theoretical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Prostaglandins readily form [M-H]- ions.
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion will be the deprotonated molecule [M-H]- of 13,14-dihydro-15-keto PGD1 (m/z 353.2).
-
Product ions would need to be determined by infusing the analytical standard. Common fragmentations for keto-prostaglandins involve losses of water and parts of the aliphatic side chains.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum sensitivity.
-
Workflow for LC-MS/MS Analysis:
2. Enzyme Immunoassay (EIA):
While a specific EIA kit for 13,14-dihydro-15-keto PGD1 is not currently available, the general principles of competitive EIAs can be applied if a specific antibody is developed.
-
Principle: A known amount of enzyme-labeled 13,14-dihydro-15-keto PGD1 competes with the unlabeled analyte in the sample for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of enzyme-labeled analyte that binds is inversely proportional to the amount of unlabeled analyte in the sample.
-
General Procedure:
-
Add standards and samples to the antibody-coated microplate wells.
-
Add the enzyme-conjugated 13,14-dihydro-15-keto PGD1.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate for the enzyme, which will produce a colored product.
-
Measure the absorbance using a microplate reader.
-
Construct a standard curve and determine the concentration of the analyte in the samples.
-
Data Presentation
Quantitative data from analytical method validation should be summarized in clear and concise tables. Below are example tables for key validation parameters. Due to the lack of specific experimental data for 13,14-dihydro-15-keto PGD1, these tables are presented as templates.
Table 1: Linearity and Range
| Concentration (ng/mL) | Mean Response (Area Ratio) | % Accuracy |
| LLOQ | ||
| QC Low | ||
| QC Mid | ||
| QC High | ||
| ULOQ | ||
| Correlation Coefficient (r²): | ||
| Linear Range: |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | |||||
| Mid | |||||
| High |
Table 3: Recovery
| Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | % RSD |
| Plasma | Low | ||
| High | |||
| Urine | Low | ||
| High |
Conclusion
The use of 13,14-dihydro-15-keto PGD1 as an analytical standard is essential for the accurate quantification of PGD1 metabolism. While this document provides a framework for the development of analytical methods, it is critical for researchers to perform thorough method validation for their specific application and matrix. The protocols and information presented here, based on the analysis of similar prostaglandin metabolites, offer a solid foundation for initiating such studies. As research into the biological role of PGD1 and its metabolites progresses, the availability of robust analytical methods will be indispensable.
References
Application Note: Quantitative Analysis of Prostaglandin D1 Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostaglandin (B15479496) D1 (PGD1) is a member of the prostanoid family of lipid mediators, derived from the cyclooxygenase (COX) pathway. It plays a role in various physiological and pathological processes, including sleep regulation, inflammation, and allergic responses. Accurate quantification of PGD1 and its metabolites is crucial for understanding its biological functions and for the development of therapeutic agents targeting the prostaglandin pathway. This document provides detailed protocols for two primary methods for the quantitative analysis of PGD1 metabolites: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput, sensitive method suitable for quantifying PGD1 metabolites in various biological samples. The competitive ELISA format relies on the competition between the PGD1 metabolite in the sample and a fixed amount of labeled PGD1 for a limited number of antibody binding sites.
Principle of Competitive ELISA
The microplate is pre-coated with an antibody specific to the PGD1 metabolite. When the sample or standard is added, the PGD1 metabolite present will bind to the antibody. A fixed amount of enzyme-conjugated PGD1 metabolite (tracer) is then added, which binds to any remaining unoccupied antibody sites. After washing, a substrate is added, and the enzyme converts it into a colored product. The intensity of the color is inversely proportional to the concentration of the PGD1 metabolite in the sample.
Experimental Workflow: ELISA
Caption: Workflow for PGD1 metabolite quantification using ELISA.
Protocol: PGD1 Metabolite ELISA
A. Sample Preparation
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Aliquot the supernatant and store at -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Urine: Collect urine samples and centrifuge to remove particulate matter. If not assayed immediately, store at -80°C.[1]
-
Cell Culture Supernatants: Collect the supernatant and centrifuge to remove cells. Samples may require dilution with the provided assay buffer.[2]
B. Solid Phase Extraction (SPE) - Optional for Complex Matrices
-
Acidify the sample to a pH of ~3.5 with 2M HCl.[3]
-
Prepare a C18 SPE column by washing with 10 mL of ethanol, followed by 10 mL of deionized water.[2][4]
-
Wash the column with 10 mL of deionized water, followed by 10 mL of 15% ethanol, and then 10 mL of hexane.[2][4]
-
Elute the PGD1 metabolites with 10 mL of ethyl acetate (B1210297).[2][4]
-
Evaporate the ethyl acetate under a stream of nitrogen.[2][4]
C. Assay Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the specific kit manual. Allow all reagents to reach room temperature before use.[3][5]
-
Standard Curve: Prepare a serial dilution of the PGD1 metabolite standard to create a standard curve (e.g., 0 pg/mL to 2500 pg/mL).[6]
-
Plate Loading: Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add Tracer: Add 50 µL of the enzyme-conjugated PGD1 metabolite to each well.
-
Add Antibody: Add 50 µL of the specific antibody solution to each well.
-
Incubation: Seal the plate and incubate for 18 hours at 4°C.[6]
-
Washing: Wash the plate 3-5 times with the provided wash buffer.[3]
-
Substrate Addition: Add 200 µL of substrate solution to each well and incubate for 90-120 minutes at room temperature in the dark.[6]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[7]
-
Read Plate: Measure the optical density (OD) at 450 nm using a microplate reader.[7]
Data Analysis
-
Average the duplicate readings for each standard and sample.
-
Subtract the average zero standard OD from all readings.
-
Plot the OD values for the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of the PGD1 metabolite in the samples. The sample concentration is inversely proportional to the signal.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method for the definitive identification and quantification of PGD1 metabolites. It is considered the gold standard for prostaglandin analysis due to its high selectivity, which minimizes interference from the sample matrix.[8]
Metabolic Pathway of PGD1
Caption: Formation of PGD1 from Arachidonic Acid and its subsequent metabolism.
Protocol: PGD1 Metabolite LC-MS/MS
A. Sample Preparation and Extraction
-
Spiking: To a 500 µL aliquot of the sample (plasma, urine, etc.), add an internal standard, such as PGD1-d4.[8][9]
-
Acidification: Add 40 µL of 1 M citric acid to prevent degradation.[8]
-
Extraction: Add 2 mL of an organic solvent mixture (e.g., hexane/ethyl acetate 1:1, v/v) and vortex for 1 minute.[8]
-
Phase Separation: Centrifuge at 4°C to separate the organic and aqueous phases.
-
Collection: Transfer the upper organic phase to a clean tube.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the mobile phase (e.g., acetonitrile:water, 1:2).[10]
B. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[10]
-
Flow Rate: 0.2 mL/min.[10]
-
Gradient: A linear gradient is typically used, for example, starting at 20% B and increasing to 90% B over 10-15 minutes to elute the analytes.[10]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), typically in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[8] This involves monitoring a specific precursor ion to product ion transition for the PGD1 metabolite and its deuterated internal standard.
-
MRM Transitions: Specific mass transitions for each PGD1 metabolite and the internal standard must be determined by direct infusion of standards. For example, a hypothetical transition for PGD1 could be m/z 353 -> 271.
-
Data Analysis
-
Integrate the peak areas for the PGD1 metabolite and the internal standard (e.g., PGD1-d4).
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Prepare a calibration curve by plotting the peak area ratio against the concentration for a series of standards.
-
Determine the concentration of the PGD1 metabolite in the samples by interpolating their peak area ratios from the calibration curve.
Data Presentation and Comparison
Quantitative data should be presented clearly to allow for easy interpretation and comparison between methods.
Table 1: Comparison of Assay Methodologies
| Feature | Competitive ELISA | LC-MS/MS |
| Principle | Immuno-enzymatic detection | Mass-to-charge ratio separation |
| Specificity | Good (dependent on antibody cross-reactivity) | Very High (based on mass transitions) |
| Sensitivity | High (pg/mL range)[6] | Very High (pg/mL to fg/mL range)[8] |
| Throughput | High (96-well plate format) | Moderate to Low |
| Equipment Cost | Low (Plate reader) | High (LC-MS/MS system) |
| Sample Prep | Simple to Moderate (extraction may be needed) | Moderate to Complex |
| Application | Screening, high-volume sample analysis | Definitive quantification, structural confirmation |
Table 2: Example Performance Characteristics for a PGD1 Metabolite Assay
| Parameter | ELISA | LC-MS/MS |
| Assay Range | 20 - 2,500 pg/mL[6] | 0.02 - 500 ng/mL[8] |
| Limit of Detection (LOD) | ~50 pg/mL[6] | ~20 pg/mL[8] |
| Intra-assay CV (%) | < 10% | < 5%[8] |
| Inter-assay CV (%) | < 15% | < 5%[8] |
| Sample Volume | 50 - 100 µL | 100 - 500 µL[8] |
Note: Values are representative and based on similar prostaglandin assays. Actual performance must be validated for each specific PGD1 metabolite assay.
References
- 1. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. abcam.com [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. caymanchem.com [caymanchem.com]
- 7. PGD2(Prostaglandin D2) ELISA Kit - Elabscience® [elabscience.com]
- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
Application Notes and Protocols for Prostaglandin LC-MS/MS Analysis: Utilizing Internal Standards for Accurate Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins (B1171923) (PGs) are a class of lipid compounds derived from arachidonic acid that play crucial roles in a wide range of physiological and pathological processes, including inflammation, pain, and cancer.[1] Accurate and sensitive quantification of these potent signaling molecules is essential for understanding their biological functions and for the development of novel therapeutics.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for prostaglandin (B15479496) analysis due to its high selectivity, sensitivity, and specificity, which allows for the simultaneous measurement of multiple analytes in complex biological matrices.[1][2]
A critical component of robust LC-MS/MS assays is the use of internal standards. Deuterated analogues of the target prostaglandins are the preferred internal standards as they co-elute with the analyte of interest and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation and matrix effects.[3] This application note provides detailed protocols for the quantification of prostaglandins using LC-MS/MS with a focus on the proper selection and use of deuterated internal standards.
Commonly Used Internal Standards for Prostaglandin Analysis
The use of stable isotope-labeled internal standards is crucial for accurate quantification in LC-MS/MS analysis. Deuterated prostaglandins are ideal as they have nearly identical chemical and physical properties to their endogenous counterparts, but are distinguishable by mass. This allows for correction of analyte loss during sample preparation and for variations in instrument response.
| Analyte | Deuterated Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Prostaglandin E2 (PGE2) | Prostaglandin E2-d4 (PGE2-d4) | 355.2 | 275.5 |
| Prostaglandin D2 (PGD2) | Prostaglandin D2-d4 (PGD2-d4) | 355 | 275 |
| Prostaglandin F2α (PGF2α) | Prostaglandin F2α-d4 (PGF2α-d4) | 357.2 | 193.1 |
| Thromboxane B2 (TXB2) | Thromboxane B2-d4 (TXB2-d4) | 373.2 | 173.1 |
| 6-keto-Prostaglandin F1α | 6-keto-Prostaglandin F1α-d4 | 373.2 | 167.1 |
| Prostaglandin E1 (PGE1) | (3,3,4,4-2H4)PGE2 | - | - |
Note: Precursor and product ions can vary depending on the instrument and specific method parameters. The values provided are commonly reported examples.[4][5][6]
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the biological matrix and the specific prostaglandins of interest. Below are protocols for both liquid-liquid extraction (LLE) and solid-phase extraction (SPE), which are commonly used for isolating prostaglandins from various biological samples.
A. Liquid-Liquid Extraction (LLE) Protocol for Cell Culture Supernatants
This protocol is adapted from a method for extracting PGE2 and PGD2 from cell culture supernatants.[4]
-
Sample Collection: Collect 500 µL of cell culture supernatant and store at -80°C until analysis.
-
Internal Standard Spiking: Thaw the sample and spike with 20 µL of a 100 ng/mL solution of the appropriate deuterated internal standards (e.g., d4-PGE2 and d4-PGD2).
-
Acidification and Antioxidant Addition: Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent oxidation.
-
Extraction: Add 2 mL of a hexane:ethyl acetate (B1210297) (1:1, v/v) solution, vortex for 1 minute, and centrifuge at 4°C.
-
Phase Separation: Carefully collect the upper organic phase.
-
Repeat Extraction: Repeat the extraction process two more times, combining the organic phases from all three extractions.
-
Drying: Evaporate the combined organic phase to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of a methanol (B129727):10 mM ammonium (B1175870) acetate buffer (pH 8.5) solution (1:3, v/v) for LC-MS/MS analysis.
B. Solid-Phase Extraction (SPE) Protocol for Brain Tissue
This protocol is a general guideline for the extraction of prostaglandins from brain tissue homogenates.
-
Tissue Homogenization: Homogenize approximately 20 mg of brain tissue in a solution of hexane:isopropanol (3:2, v/v) containing the appropriate deuterated internal standards (e.g., 100 pg of PGE2-d4).
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
Drying and Reconstitution: Dry the supernatant under nitrogen and reconstitute in 15% methanol at pH 3.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the reconstituted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the prostaglandins from the cartridge with an appropriate solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of prostaglandins. These may need to be optimized for specific analytes and instrumentation.
A. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 2.6u C18 100A, 2.1 mm x 100 mm) is commonly used.[7]
-
Mobile Phase A: 0.1% formic acid in water.[5]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
-
Flow Rate: 0.2 - 0.5 mL/min.[5]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the prostaglandins. For example, starting at 15-20% B and increasing to 95% B over a set time.[5]
-
Injection Volume: 5 - 25 µL.[5]
-
Column Temperature: 40°C.
B. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for prostaglandin analysis.[7]
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The precursor to product ion transitions for each analyte and its corresponding internal standard must be optimized. See the table above for common transitions.
-
Instrument Parameters: Source parameters such as drying gas temperature, nebulizer gas pressure, and capillary voltage should be optimized for the specific instrument being used.
Visualizations
Caption: Experimental workflow for prostaglandin analysis.
Caption: Prostaglandin E2 (PGE2) signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
- 7. LC-MS/MS-analysis of prostaglandin E2 and D2 in microdialysis samples of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
reducing matrix effects in prostaglandin mass spectrometry
Welcome to the technical support center for prostaglandin (B15479496) analysis by mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate matrix effects and ensure high-quality, reproducible data in your research.
Troubleshooting Guide
This section addresses common problems encountered during prostaglandin analysis that may be related to matrix effects.
Q1: I'm observing significant ion suppression or enhancement in my prostaglandin signal. How can I confirm it's a matrix effect?
A1: Ion suppression or enhancement is a hallmark of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte.[1] To confirm a matrix effect, you can perform a post-extraction addition experiment.
Experimental Protocol: Post-Extraction Addition
-
Prepare Samples: Extract your biological matrix (e.g., plasma, tissue homogenate) using your standard protocol without adding an internal standard. Also, prepare a neat solution of your prostaglandin standard in a pure solvent at a known concentration.
-
Spike Samples: Take a portion of the blank matrix extract and spike it with the prostaglandin standard to the same final concentration as your neat solution.
-
Analyze: Inject both the spiked matrix extract and the neat standard solution into the LC-MS/MS system.
-
Compare Signals: A significant difference in the analyte's peak area between the spiked matrix extract and the neat solution indicates a matrix effect. A lower signal in the matrix extract suggests ion suppression, while a higher signal points to ion enhancement.
Q2: My results show poor reproducibility and accuracy. Could this be due to matrix effects?
A2: Yes, inconsistent matrix effects are a common cause of poor reproducibility and accuracy in quantitative LC-MS analysis. The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.
To mitigate this, the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is highly recommended.[1][2][3] The SIL-IS experiences similar matrix effects as the analyte, allowing for reliable correction and more accurate quantification.[1]
Logical Relationship: Internal Standard Correction
Caption: Use of a stable isotope-labeled internal standard improves data quality.
Q3: I suspect phospholipids (B1166683) are causing ion suppression. What's the best way to remove them?
A3: Phospholipids are a major source of matrix effects in biological samples, particularly in plasma and serum.[4] Several techniques can be employed for their removal.
Sample Preparation Workflow: Phospholipid Removal
Caption: Workflow for sample preparation with a focus on phospholipid removal.
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique. Reversed-phase (e.g., C18) or mixed-mode SPE cartridges can selectively retain prostaglandins (B1171923) while allowing phospholipids to be washed away.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate prostaglandins from more polar phospholipids.[1][7]
-
Phospholipid Removal Plates: Commercially available plates are designed to specifically capture and remove phospholipids from the sample extract.
Frequently Asked Questions (FAQs)
Q4: What is the most effective sample preparation technique to reduce matrix effects for prostaglandins in biological fluids?
A4: Solid-phase extraction (SPE) is generally considered one of the most effective methods for reducing matrix effects in prostaglandin analysis.[5][6] It provides excellent sample cleanup by removing interfering substances like salts and phospholipids.
Experimental Protocol: General Solid-Phase Extraction (SPE) for Prostaglandins
-
Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Acidify the biological sample (e.g., with formic acid to pH ~3.5) and load it onto the cartridge.[5][8]
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 15% methanol in water) to remove polar interferences. A subsequent wash with a non-polar solvent like hexane (B92381) can help remove neutral lipids.
-
Elution: Elute the prostaglandins with a higher concentration of organic solvent, such as methyl formate (B1220265) or methanol.[6][9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Q5: Can optimizing my chromatographic conditions help in reducing matrix effects?
A5: Absolutely. Optimizing chromatographic separation is a crucial strategy to minimize matrix effects.[1][10] The goal is to achieve baseline separation between your target prostaglandins and any co-eluting matrix components.
Strategies for Chromatographic Optimization
-
Gradient Modification: Adjust the gradient slope and duration to improve the resolution between your analyte and interfering peaks.
-
Column Chemistry: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.
-
Mobile Phase Additives: The use of additives like formic acid can improve peak shape and resolution.[8]
Q6: Is derivatization a viable strategy to overcome matrix effects for prostaglandins?
A6: Derivatization can be a useful technique, although it's more commonly employed to improve ionization efficiency and sensitivity rather than directly eliminating matrix effects.[11][12][13] By chemically modifying the prostaglandin molecule, you can shift its retention time, potentially moving it away from co-eluting interferences. Derivatization can also enhance the signal, which may make the analysis less susceptible to suppression. For example, derivatization with diethyl amino ethyl chloride has been shown to improve thermospray HPLC/MS sensitivity for prostaglandins.[11]
Q7: How do I choose between different ionization sources to minimize matrix effects?
A7: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects, particularly ion suppression.[14][15] If you are experiencing significant and persistent matrix effects with ESI, switching to APCI could be a viable option, provided your analytes can be efficiently ionized by this technique. Some newer ionization sources, like UniSpray, have also been developed with the aim of improving ionization efficiency and potentially reducing matrix effects.[16]
Decision Pathway: Ionization Source Selection
Caption: Decision-making process for choosing an appropriate ionization source.
Quantitative Data Summary
The following table summarizes recovery data for prostaglandins using different extraction methods, which can be indicative of the efficiency of matrix component removal.
| Prostaglandin | Matrix | Extraction Method | Average Recovery (%) | Reference |
| PGE2 | Cell Supernatant | Liquid-Liquid Extraction (Hexane/Ethyl Acetate) | 92.0 ± 4.9 | [17] |
| PGD2 | Cell Supernatant | Liquid-Liquid Extraction (Hexane/Ethyl Acetate) | 77.0 ± 3.0 | [17] |
| PGE2, PGF2α, and metabolites | Urine, Plasma, Tissue Homogenate | Solid-Phase Extraction (C18) with 1% Formic Acid | ≥90 | [5] |
| PGE2 | Rat Brain Homogenate | Solid-Phase Extraction (C18) and Derivatization | >70 | [12] |
| PGEs | Human Seminal Fluid | Solid-Phase Extraction (C18) | >95 | [9] |
References
- 1. longdom.org [longdom.org]
- 2. Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis | Semantic Scholar [semanticscholar.org]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Sample Preparation: Techniques | Phenomenex [phenomenex.com]
- 5. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of prostaglandins in human seminal fluid by solid-phase extraction, pyridinium dichromate derivatization and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Derivatization to improve thermospray HPLC/MS sensitivity for the determination of prostaglandins and thromboxane B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Prostaglandins Analysis Service - Creative Proteomics [creative-proteomics.com]
- 14. providiongroup.com [providiongroup.com]
- 15. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid Phase Extraction for Prostaglandins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solid phase extraction (SPE) for prostaglandins (B1171923).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid phase extraction of prostaglandins.
| Problem | Question | Possible Causes | Suggested Solutions |
| Low Analyte Recovery | Why is my prostaglandin (B15479496) recovery low? | Inappropriate Sorbent Choice: The sorbent may not be retaining the prostaglandins effectively. For many prostaglandins, a C18 (octadecyl-bonded silica) sorbent is a suitable choice.[1][2][3][4] | - Verify Sorbent Type: Ensure you are using a C18 or a similar reversed-phase sorbent. - Consider Alternative Sorbents: If recovery remains low, explore other reversed-phase chemistries or polymeric sorbents. |
| Incorrect Sample pH: Prostaglandins are carboxylic acids and need to be in their neutral form to be retained on a reversed-phase sorbent. If the sample pH is too high, the prostaglandins will be ionized and pass through the cartridge. | - Acidify the Sample: Adjust the sample pH to be acidic (e.g., pH 3.5) using an acid like formic acid before loading it onto the SPE cartridge.[1][2][3][4] Including 1% formic acid in the loading mixture has been shown to increase recoveries to ≥90%.[1][2][3][4] | ||
| Sample Loading Flow Rate is Too High: A fast flow rate does not allow for sufficient interaction between the prostaglandins and the sorbent, leading to breakthrough. | - Decrease Flow Rate: Load the sample onto the SPE cartridge at a slow, dropwise rate (e.g., ~1 mL/min).[5] | ||
| Wash Solvent is Too Strong: The wash solvent may be eluting the prostaglandins along with the interferences. | - Use a Weaker Wash Solvent: Employ a wash solvent with a lower organic content (e.g., 5-10% methanol (B129727) in water) to remove polar interferences without eluting the analytes of interest. | ||
| Incomplete Elution: The elution solvent may not be strong enough to desorb the prostaglandins from the sorbent, or the volume may be insufficient. | - Increase Elution Solvent Strength: Use a higher percentage of organic solvent (e.g., methanol or ethyl acetate) in the elution solvent.[1][2][3][4] - Increase Elution Volume: Ensure a sufficient volume of elution solvent is used to completely elute the prostaglandins. This can be optimized in increments.[6] | ||
| Poor Reproducibility | Why are my results inconsistent between samples? | Variable Sample Pre-treatment: Inconsistencies in sample pH adjustment or handling can lead to variable retention and elution. | - Standardize Sample Preparation: Ensure all samples are treated identically, including consistent pH adjustment and vortexing. |
| Inconsistent Flow Rates: Variations in loading, washing, or elution flow rates between samples can affect recovery and purity. | - Use a Vacuum Manifold or Automated System: These tools help maintain consistent flow rates across all samples. | ||
| Cartridge Bed Drying Out: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised. | - Do Not Let the Cartridge Dry: Ensure the sorbent bed remains wetted with the equilibration solvent until the sample is loaded. | ||
| High Background/Interference | Why is my final extract not clean? | Insufficient Washing: The wash step may not be effectively removing all interfering compounds from the sample matrix. | - Optimize the Wash Step: Experiment with different wash solvents of varying polarities to remove interferences without eluting the prostaglandins. A common approach is to use a polar wash (e.g., water or low percentage of methanol in water) followed by a less polar wash (e.g., hexane) to remove lipids.[7] |
| Inappropriate Elution Solvent: The elution solvent may be co-eluting interfering compounds along with the prostaglandins. | - Use a More Selective Elution Solvent: Try a different elution solvent or a solvent mixture that is more specific for your prostaglandins of interest. | ||
| Matrix Effects in LC-MS/MS Analysis: Co-eluting matrix components can suppress or enhance the ionization of prostaglandins in the mass spectrometer. | - Incorporate a Dilution Step: Diluting the final extract can sometimes mitigate matrix effects. - Optimize Chromatography: Adjust the liquid chromatography gradient to separate the prostaglandins from the interfering matrix components. |
Frequently Asked Questions (FAQs)
1. What is the best type of SPE cartridge to use for prostaglandin extraction?
For the extraction of prostaglandins from aqueous samples like plasma, urine, and tissue homogenates, C18 (octadecyl-bonded silica) reversed-phase cartridges are commonly and successfully used.[1][2][3][4]
2. Why is it necessary to acidify my sample before loading it onto the SPE cartridge?
Prostaglandins are carboxylic acids. To ensure they are retained on a non-polar C18 sorbent, they need to be in their neutral, protonated form. Acidifying the sample to a pH below the pKa of the prostaglandins (typically around 4-5) ensures they are not ionized and can effectively bind to the sorbent. Adding 1% formic acid to the sample has been shown to significantly improve recovery.[1][2][3][4]
3. What are typical recovery rates for prostaglandin SPE?
With an optimized protocol, recovery rates for many prostaglandins can be greater than 90%.[1][2][3][4] However, recovery can be compound and matrix-dependent.
4. Can I reuse my SPE cartridges?
It is generally not recommended to reuse SPE cartridges for biological samples, as this can lead to cross-contamination and inconsistent results. SPE cartridges are designed for single use.
5. How should I store my samples and extracts?
Prostaglandins can be unstable. It is recommended to keep samples on ice during processing and to store them at -80°C to minimize degradation.[7] Final extracts should also be stored at low temperatures, and analysis should be performed as soon as possible.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the solid phase extraction of prostaglandins.
Table 1: Prostaglandin Recovery from Different Matrices using an Optimized C18 SPE Method
| Prostaglandin | Matrix | Recovery (%) |
| PGE2 | Urine | ≥90 |
| PGF2α | Urine | ≥90 |
| PGE2 | Plasma | ≥90 |
| PGF2α | Plasma | ≥90 |
| PGE2 | Tissue Homogenate | ≥90 |
| PGF2α | Tissue Homogenate | ≥90 |
| Data adapted from Welsh et al. (2007).[1] |
Table 2: Intraday and Interday Precision and Recovery for 8-iso-PGF2α in Urine
| Spiked Concentration (ng/mL) | Intraday RSD (%) | Interday RSD (%) | Recovery (%) |
| 0.05 | 8.4 | 9.2 | 103.8 |
| 0.5 | 4.5 | 6.1 | 98.6 |
| 5 | 2.1 | 4.7 | 95.3 |
| Data adapted from a study on packed-fiber SPE of 8-iso-PGF2α.[8] |
Experimental Protocols
Detailed Methodology for Solid Phase Extraction of Prostaglandins from Biological Fluids
This protocol is a general guideline and may require optimization for specific prostaglandins and sample matrices.
1. Sample Pre-treatment:
-
Thaw frozen samples (e.g., plasma, urine) on ice.
-
To 1 mL of sample, add an internal standard (e.g., a deuterated prostaglandin standard).
-
Acidify the sample to pH ~3.5 by adding 1% formic acid.
-
Vortex briefly to mix.
-
Centrifuge the sample to pellet any precipitated proteins or particulates.
2. SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge (e.g., 200 mg) on a vacuum manifold.
-
Condition the cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of water (pH 3.5) through it. Do not allow the cartridge to dry.
3. Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge.
-
Apply a slow, consistent flow rate (approximately 1 mL/min).
4. Washing:
-
Wash the cartridge with 5 mL of water (pH 3.5) to remove polar interferences.
-
Wash the cartridge with 5 mL of hexane (B92381) to remove non-polar interferences, such as lipids.
5. Elution:
-
Elute the prostaglandins from the cartridge with 5 mL of methyl formate (B1220265) or ethyl acetate.
-
Collect the eluate in a clean collection tube.
6. Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 methanol:water).
-
Vortex briefly and transfer to an autosampler vial for analysis.
Visualizations
Caption: Experimental workflow for prostaglandin solid phase extraction.
Caption: Biosynthesis pathway of prostaglandins from arachidonic acid.
Caption: Signaling pathways of Prostaglandin E2 (PGE2) via its receptors.
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prostaglandin - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Prostaglandin Sample Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of prostaglandin (B15479496) samples during storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of prostaglandin degradation in aqueous solutions?
Prostaglandins (B1171923), particularly those of the E-series like PGE2, are susceptible to dehydration and isomerization in aqueous solutions. The primary degradation pathway for PGEs in aqueous solutions is dehydration to form PGA compounds, which can then isomerize to the more stable PGB compounds. This process is highly dependent on pH and temperature.[1]
Q2: What is the optimal temperature for storing prostaglandin samples?
For long-term storage, prostaglandin samples, whether in pure form or in organic solvents, should be stored at -20°C or -80°C.[2][3] For short-term storage of aqueous solutions, 2-8°C is recommended, but stability should be verified for the specific prostaglandin and buffer system. Some studies have shown that urinary metabolites of prostaglandins are stable for over 10 years when stored at -40°C.[4]
Q3: Which solvent should I use to prepare a prostaglandin stock solution?
Anhydrous organic solvents such as absolute ethanol, DMSO, or dimethylformamide are recommended for preparing stock solutions.[2] Prostaglandin E2, for example, shows good stability in absolute ethanol, losing only about 10% potency over 24 to 36 months at 4°C when stored at a concentration of 1 to 10 mg/ml. Solutions are generally less stable at lower concentrations.
Q4: How does pH affect the stability of prostaglandin samples?
The pH of the solution is a critical factor for prostaglandin stability, especially in aqueous media. For Prostaglandin E2 (PGE2), stability is greatest in a slightly acidic pH range of 3-4. As the pH becomes neutral and then alkaline, the rate of degradation increases significantly.[1]
Q5: Should I protect my prostaglandin samples from light?
Yes, it is good practice to protect prostaglandin solutions from light, especially from UV radiation, which can cause photodegradation.[2][5] Storing samples in amber-colored or opaque containers is recommended.
Q6: How can I avoid degradation from repeated freeze-thaw cycles?
To avoid degradation from multiple freeze-thaw cycles, it is best practice to aliquot stock solutions and biological samples into single-use volumes before freezing.[2][3][6] This prevents the need to thaw the entire stock for each experiment. For certain prostaglandins like 8-iso-PGF2α, adding an antioxidant can prevent degradation during freeze-thaw cycles.[4]
Troubleshooting Guide
Issue 1: My prostaglandin concentration is lower than expected after storage.
-
Possible Cause: Degradation due to improper storage conditions.
-
Solution: Verify that the storage temperature was consistently maintained at -20°C or lower. Ensure the solvent used was anhydrous and of high purity. For aqueous solutions, check the pH; prostaglandins like PGE2 are unstable at neutral or alkaline pH.[1]
-
-
Possible Cause: Oxidative degradation.
-
Solution: For oxygen-sensitive prostaglandins, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing and freezing. The addition of antioxidants may be beneficial, particularly for isoprostanes.[4]
-
-
Possible Cause: Adsorption to the storage container.
-
Solution: Prostaglandins can adsorb to plastic surfaces. Use low-adsorption polypropylene (B1209903) tubes or glass vials for storage.
-
Issue 2: I see a precipitate in my sample after thawing.
-
Possible Cause: The prostaglandin has precipitated out of the aqueous solution upon freezing. This is a known issue for PGE2.
-
Solution: Gentle warming and brief, gentle sonication can often redissolve the precipitate. To avoid this, consider preparing aqueous solutions fresh from an organic stock solution before each experiment.
-
-
Possible Cause: The buffer components have precipitated.
-
Solution: Ensure that the buffer system used is suitable for freezing and that the concentration of salts is not too high.
-
Issue 3: My experimental results are inconsistent despite following storage guidelines.
-
Possible Cause: Incomplete dissolution of the prostaglandin stock.
-
Solution: Before making dilutions, ensure your stock solution is completely dissolved. Vortex thoroughly and visually inspect for any undissolved material.
-
-
Possible Cause: Contamination of the sample.
-
Solution: Use sterile techniques when handling samples, especially those intended for cell culture. Filter-sterilize aqueous solutions if necessary. Ensure all tubes and pipette tips are free of contaminants.
-
Data Presentation
Table 1: Stability of Prostaglandin E2 (PGE2) in Aqueous Solution at 25°C
This table summarizes the effect of pH on the stability of PGE2 in an aqueous solution. The data indicates the time required for a 10% loss of potency at various pH levels.
| pH | Hours for 10% Potency Loss |
| 3-4 | 133 |
| 6 | 53 |
| 8 | 42 |
| 9 | 4.2 |
| 10 | 0.42 (25 minutes) |
(Data sourced from Sigma-Aldrich product information sheet, citing Stehle, R.G. (1982)).
Experimental Protocols
Protocol: Prostaglandin Stability Assessment by HPLC
This protocol outlines a general procedure for conducting a stability study of a prostaglandin sample under specific storage conditions.
1. Objective: To determine the stability of a prostaglandin (e.g., PGE2) in a specific formulation (solvent, pH) over time at a defined temperature.
2. Materials:
-
Prostaglandin standard of known purity.
-
High-purity solvent (e.g., absolute ethanol, HPLC-grade water, buffer components).
-
HPLC system with a suitable detector (e.g., UV-Vis).[7]
-
Appropriate HPLC column (e.g., C18 reversed-phase).[8]
-
Calibrated pH meter.
-
Temperature-controlled storage chamber (e.g., refrigerator, freezer, incubator).
-
Low-adsorption vials for sample storage.
3. Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of the prostaglandin standard.
-
Dissolve it in a suitable organic solvent (e.g., absolute ethanol) to create a concentrated stock solution (e.g., 1 mg/mL). Store this stock at -20°C.
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired test buffer or solvent to the final target concentration.
-
Measure the initial pH of the aqueous samples.
-
Aliquot the solution into multiple vials, one for each time point and condition.
-
Store the vials at the predetermined temperature(s) (e.g., 4°C, 25°C, -20°C).
-
-
HPLC Analysis:
-
Develop and validate a stability-indicating HPLC method capable of separating the parent prostaglandin from its known degradation products (e.g., PGA2 and PGB2 for PGE2).[7][9]
-
At each scheduled time point (e.g., T=0, 24h, 48h, 1 week, 1 month), remove a vial from storage.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample by HPLC along with a freshly prepared standard curve of the parent prostaglandin.
-
Quantify the concentration of the parent prostaglandin remaining in the sample.
-
-
Data Analysis:
-
Calculate the percentage of the initial prostaglandin concentration remaining at each time point.
-
A common stability threshold is the time at which the concentration drops to 90% of its initial value (T90).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Prostaglandin E2 (PGE2) Signaling Pathway
Caption: PGE2 signaling via EP receptors.[10][11]
Experimental Workflow for Prostaglandin Stability Study
Caption: Workflow for a typical prostaglandin stability study.
References
- 1. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. Simultaneous determination of prostaglandins (PG) E2, A2 and B2 and stability studies of PGE2 in pharmaceutical preparations by ion-pair reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
addressing cross-reactivity in prostaglandin immunoassays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for prostaglandin (B15479496) immunoassays.
Troubleshooting Guides
This section addresses common issues encountered during prostaglandin immunoassays, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: High Background in Assay Wells
Q1: I am observing high background noise across my entire plate, including in the zero standard (B0) and non-specific binding (NSB) wells. What are the likely causes and how can I fix this?
A1: High background across the entire plate is a common issue that can obscure results. The primary causes and solutions are outlined below:
-
Inadequate Washing: Insufficient or improper washing is a frequent cause of high background. Residual unbound antibodies or enzyme conjugates will remain in the wells, leading to a false positive signal.
-
Solution: Increase the number of wash cycles (3-5 washes are typical). Ensure that the wash buffer is dispensed with sufficient force to cover the entire surface of the wells and that all liquid is completely aspirated after each wash.[1] Using an automated plate washer can improve consistency.
-
-
Contaminated Reagents or Buffers: Contamination of wash buffers, assay buffers, or substrate solutions with substances like endotoxins or detergents can lead to non-specific signal.[1]
-
High Antibody Concentration: Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding to the plate surface.[1]
-
Solution: Optimize the antibody concentrations by performing a titration experiment to find the optimal dilution that provides a good signal-to-noise ratio.
-
-
Substrate Issues: If the substrate solution is old, has been exposed to light, or the reaction is allowed to proceed for too long, this can result in high background.
-
Solution: Use fresh substrate solution and protect it from light. Read the plate immediately after adding the stop solution.[1]
-
Issue 2: Poor Standard Curve
Q2: My standard curve is not showing the expected sigmoidal shape, or the R-squared value is low. What could be causing this and how can I improve it?
A2: A reliable standard curve is critical for accurate quantification. Common causes of a poor standard curve include:
-
Improper Standard Preparation: Inaccurate pipetting, incorrect dilutions, or degradation of the standard can all lead to a poor curve.
-
Solution: Briefly centrifuge the standard vial before opening to ensure all the lyophilized material is at the bottom. Reconstitute the standard as directed and ensure it is thoroughly dissolved. Prepare fresh serial dilutions for each assay and do not reuse them.[4] Use calibrated pipettes and change tips for each dilution.
-
-
Incorrect Curve Fitting: Using an inappropriate regression model for a competitive ELISA will result in a poor fit.
-
Solution: Competitive immunoassays typically produce a sigmoidal curve. Use a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) curve-fit model, which is available in most plate reader software.
-
-
Reagent or Plate Issues: Problems with the antibody, conjugate, or the plate itself can affect the standard curve.
-
Solution: Ensure all reagents have been brought to room temperature before use. Check for any precipitate in the reagents and mix them gently but thoroughly. If the problem persists, consider trying a new kit or a different lot number.
-
Issue 3: High Variability Between Duplicate/Triplicate Wells
Q3: I am seeing a high coefficient of variation (CV) between my replicate wells. What are the common causes of this variability?
A3: High CVs can compromise the reliability of your results. The most common reasons for this are:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a major source of variability.
-
Solution: Ensure your pipettes are properly calibrated. When adding reagents, touch the pipette tip to the side of the well to ensure all liquid is dispensed. Use a multichannel pipette for adding reagents to multiple wells simultaneously to improve consistency.
-
-
Inadequate Mixing: Failure to properly mix reagents or samples before adding them to the plate can lead to uneven distribution.
-
Solution: Gently vortex or invert all reagents and samples before use. When adding reagents to the plate, you can gently tap the plate to ensure mixing, but avoid splashing.
-
-
"Edge Effects": Wells on the outer edges of the plate can sometimes show different results due to temperature variations or evaporation.
-
Solution: To minimize edge effects, avoid using the outermost wells for standards and critical samples. Ensure the plate is sealed properly during incubations to prevent evaporation. Do not stack plates during incubation.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in a prostaglandin immunoassay and why is it a concern?
A1: Cross-reactivity occurs when the antibody in the immunoassay binds to molecules that are structurally similar to the target prostaglandin.[1] This is a significant concern because prostaglandins (B1171923) are a large family of structurally related lipids, and an antibody intended for one type (e.g., PGE2) may also bind to others (e.g., PGE1, PGF2α).[1] This can lead to an overestimation of the target prostaglandin's concentration and inaccurate results.
Q2: How can I minimize the impact of cross-reactivity in my experiments?
A2: There are several strategies to mitigate cross-reactivity:
-
Antibody Selection: Choose an assay that uses a highly specific monoclonal antibody with low cross-reactivity to other prostaglandins.[1] Carefully review the cross-reactivity data provided in the kit's manual.
-
Sample Purification: For complex sample matrices like plasma or tissue homogenates, sample extraction and purification can remove cross-reacting lipids and other interfering substances.[6] Solid-phase extraction (SPE) using C18 columns is a common and effective method.
-
Data Interpretation: Be aware of the potential for cross-reactivity and consider the biological context of your samples. If your sample is likely to contain high levels of a known cross-reactant, interpret your results with caution.
Q3: What is the best way to prepare my samples for a prostaglandin immunoassay?
A3: Proper sample preparation is crucial for accurate results. The optimal method depends on the sample type:
-
Cell Culture Supernatants: These can often be assayed directly after removing any cells or debris by centrifugation.
-
Serum and Plasma: It is recommended to add a cyclooxygenase (COX) inhibitor, such as indomethacin, immediately after collection to prevent the ex vivo synthesis of prostaglandins. Samples should be centrifuged to remove platelets and other cells. For low prostaglandin concentrations, extraction may be necessary.[7]
-
Urine and Saliva: These samples may require dilution with the assay buffer before analysis.
-
Tissue Homogenates: Tissues should be homogenized in a buffer containing a COX inhibitor. Centrifuge the homogenate to remove cellular debris before proceeding with the assay or an extraction protocol.
Q4: My sample readings are "out of range" (either above the highest standard or below the lowest standard). What should I do?
A4:
-
Above the Range: If the optical density of your sample is lower than the lowest standard (in a competitive ELISA, this indicates a high concentration), you will need to dilute your sample with the provided assay buffer and re-run the assay. The final concentration should be multiplied by the dilution factor.
-
Below the Range: If the optical density of your sample is higher than the highest standard (indicating a low concentration), you may need to concentrate your sample. This can often be achieved through a sample extraction procedure where the final elution volume is smaller than the initial sample volume. Alternatively, some kits offer a "high sensitivity" protocol for measuring low-level samples.[8]
Quantitative Data on Cross-Reactivity
The following tables summarize the cross-reactivity of various prostaglandin analogues in different commercially available PGE2 immunoassay kits. This data is essential for selecting the appropriate assay and for interpreting results.
Table 1: Cross-Reactivity in R&D Systems Prostaglandin E2 Immunoassays
| Compound | % Cross-reactivity (High Sensitivity Kit) | % Cross-reactivity (Parameter Kit) |
| PGE2 | 100 | 100 |
| PGE1 | 25.6 | 28.0 |
| PGE3 | 11.2 | Not Tested |
| PGF1α | 0.28 | <0.01 |
| PGF2α | 0.22 | <0.01 |
| 6-keto PGF1α | <0.01 | <0.01 |
| Thromboxane B2 | <0.01 | <0.01 |
Table 2: Cross-Reactivity in a Monoclonal Antibody-Based PGE2 ELISA Kit
| Compound | % Cross-reactivity |
| PGE2 | 100 |
| PGE1 | 18.6 |
| PGF2α | 1.1 |
| PGD2 | 0.2 |
| 6-keto PGF1α | <0.01 |
| Thromboxane B2 | <0.01 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Prostaglandin Purification
This protocol is a general guideline for purifying prostaglandins from complex biological fluids like plasma or tissue homogenates.
-
Sample Acidification: Acidify the sample to a pH of approximately 3.5 using 2N HCl. This protonates the carboxyl group of the prostaglandins, making them less polar. Incubate at 4°C for 15 minutes. Centrifuge to remove any precipitate.[8][9][10]
-
Column Conditioning: Prepare a C18 reverse-phase column by washing it with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.[8][9][10]
-
Sample Loading: Apply the acidified sample to the column. A slight positive pressure can be used to achieve a flow rate of about 0.5 mL/minute.[8][9][10]
-
Washing: Wash the column sequentially with 10 mL of deionized water, 10 mL of 15% ethanol, and 10 mL of hexane. This removes polar impurities and less polar lipids.[8][9][10]
-
Elution: Elute the prostaglandins from the column with 10 mL of ethyl acetate (B1210297).[8][9][10]
-
Drying and Reconstitution: Evaporate the ethyl acetate under a stream of nitrogen. Reconstitute the dried sample in the assay buffer provided with the immunoassay kit.[8][9][10]
Visualizations
Prostaglandin Synthesis Pathway
Caption: Simplified overview of the prostaglandin E2 synthesis pathway.
PGE2 Signaling Pathway
Caption: PGE2 signaling through its four main receptor subtypes.[11][12][13]
Experimental Workflow for a Competitive Prostaglandin Immunoassay
Caption: General experimental workflow for a competitive prostaglandin ELISA.
References
- 1. benchchem.com [benchchem.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. biomatik.com [biomatik.com]
- 6. Rapid antibody production and sample preparation for radioimmunoassay of prostaglandin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective Activation of the Prostaglandin E2 Circuit in Chronic Injury-Induced Pathologic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Resolution of Prostaglandin Isomers
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the chromatographic resolution of prostaglandin (B15479496) isomers. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating prostaglandin isomers chromatographically?
Prostaglandin isomers present a significant analytical challenge due to their structural similarity. Many are stereoisomers or positional isomers with identical molecular weights and similar physicochemical properties, leading to co-elution and poor resolution in chromatographic systems. For instance, PGE₂ and PGD₂ are geometric isomers that often exhibit similar fragmentation patterns in mass spectrometry, making their complete chromatographic separation essential for accurate quantification.[1][2] Furthermore, the low endogenous concentrations of prostaglandins (B1171923) and their inherent chemical instability, particularly of PGD₂, require highly sensitive and rapid analytical methods.[1]
Q2: Which chromatographic techniques are most effective for prostaglandin isomer separation?
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful and widely used technique for prostaglandin analysis due to its high sensitivity and selectivity.[2][3][4] Chiral chromatography is essential for separating enantiomers.[5][6][7] Supercritical Fluid Chromatography (SFC) is emerging as a promising alternative, offering high separation efficiency and shorter analysis times, especially when coupled with MS.[8][9][10][11] Gas Chromatography-Mass Spectrometry (GC-MS) is also used, but typically requires derivatization to increase the volatility of the prostaglandins.[4][12]
Q3: Why is my resolution between PGE₂ and PGD₂ isomers poor?
Poor resolution between PGE₂ and PGD₂ is a common issue. Several factors can contribute to this:
-
Inappropriate Stationary Phase: The choice of HPLC column is critical. Phenyl-hexyl columns have been shown to provide good separation for these isomers.[1]
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier, pH, and additives, significantly impacts selectivity. Optimization of these parameters is crucial. For example, while acidic additives can improve peak shape, they may diminish the separation between PGD₂ and PGE₂.[1] A linear gradient with an ammonium (B1175870) acetate (B1210297) buffer at a slightly basic pH (e.g., pH 8.5) has been used successfully.[1]
-
Temperature: Column temperature can affect the separation. For some chiral separations of PGE₂ enantiomers, a higher temperature (e.g., 40°C) was necessary to achieve adequate resolution.[5]
Troubleshooting Guide
Issue 1: Co-elution or Poor Resolution of Prostaglandin Isomers
| Possible Cause | Troubleshooting Step |
| Suboptimal Mobile Phase | 1. Adjust Solvent Strength: Modify the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous phase.[13][14] 2. Optimize pH: For ionizable compounds like prostaglandins, small adjustments in the mobile phase pH can significantly alter selectivity.[14] A pH of 4 has been used effectively in several chiral separations.[5] 3. Evaluate Different Buffers: Experiment with different buffer systems and concentrations, such as ammonium acetate or phosphate (B84403) buffer, to improve separation.[1][15] |
| Inadequate Stationary Phase | 1. Select a Different Column Chemistry: If using a standard C18 column, consider a phenyl-hexyl phase for better separation of PGE₂ and PGD₂.[1] For enantiomers, a chiral stationary phase such as Chiralpak or Lux Amylose2 is necessary.[2][5][6] 2. Check Column Health: Column aging and contamination can lead to a loss of resolution. Flush the column with a strong solvent or replace it if performance does not improve.[14][16] |
| Incorrect Temperature | Optimize Column Temperature: Systematically vary the column temperature. For some separations, increasing the temperature can improve resolution.[5] |
Issue 2: Broad or Tailing Peaks
| Possible Cause | Troubleshooting Step |
| Secondary Interactions | Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the ionization of prostaglandins, which can cause tailing. |
| Column Overload | Reduce Sample Concentration: Inject a more diluted sample to see if peak shape improves.[16] |
| Column Contamination | Wash the Column: Flush the column with a strong solvent to remove strongly retained compounds.[14] |
| Void in the Column | Replace the Column: A void at the head of the column can cause peak distortion. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Inadequate Equilibration Time | Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient elution.[16] |
| Mobile Phase Preparation Issues | Ensure Homogeneity: If using a premixed mobile phase, ensure it is thoroughly mixed. For online mixing, check the pump proportioning valves.[16] |
| Fluctuations in Temperature | Maintain a Stable Column Temperature: Use a column oven to control the temperature and ensure it is stable throughout the analysis. |
| Pump Malfunction | Check Flow Rate: Verify that the HPLC pump is delivering a consistent flow rate. |
Quantitative Data Summary
The following tables summarize quantitative data from successful prostaglandin isomer separations found in the literature.
Table 1: Chiral HPLC Separation of Prostaglandin Enantiomers
| Prostaglandin | Column | Mobile Phase (MeCN:MeOH:H₂O, pH 4) | Temperature (°C) | Resolution (R) |
| PGF₂α | Chiracel OJ-RH | 30:10:60 | 25 | ≥ 1.5 |
| PGF₁α | Chiracel OJ-RH | 23:10:67 | 25 | 1.7 |
| PGE₂ | Chiracel OJ-RH | 15:20:65 | 40 | 1.5 |
| PGE₁ | Chiracel OJ-RH | 30:10:60 | 25 | 1.8 |
Data sourced from Enesei et al. (2022).[5]
Table 2: LC-MS/MS Method for PGE₂ and PGD₂
| Parameter | Value |
| Column | Luna phenyl-hexyl (2 x 150 mm, 3 µm) |
| Mobile Phase | Linear gradient from 21-50% acetonitrile in 10 mM ammonium acetate (pH 8.5) |
| Flow Rate | 200 µL/min |
| Limit of Detection | 20 pg/mL |
| Inter- & Intra-day CV | < 5% |
Data sourced from an improved LC-MS-MS method for quantification of prostaglandins E2 and D2.[1]
Experimental Protocols
Protocol 1: Chiral HPLC Separation of Prostaglandin Enantiomers
This protocol is adapted from a method for separating the enantiomeric pairs of PGF₂α, PGF₁α, PGE₂, and PGE₁.[5]
-
System: Waters HPLC system with a PDA detector.
-
Column: Chiracel OJ-RH.
-
Mobile Phase: A mixture of acetonitrile (MeCN), methanol (B129727) (MeOH), and water. The water's pH is adjusted to 4 with phosphoric acid. The specific ratios are provided in Table 1.
-
Column Temperature: Maintained at 25°C for PGF₂α, PGF₁α, and PGE₁, and 40°C for PGE₂.
-
Detection: PDA detector set at 200 nm for PGF₂α, PGF₁α, and PGE₁, and 210 nm for PGE₂.
-
Sample Preparation: Dissolve equal amounts of the pure enantiomers in a solvent of acetonitrile:methanol:water (30:10:60).
Protocol 2: LC-MS/MS Analysis of PGE₂ and PGD₂
This protocol is based on a method developed for the sensitive and accurate measurement of PGE₂ and PGD₂ in biological fluids.[1]
-
System: HPLC system coupled to a triple quadrupole mass spectrometer with a negative ion electrospray source.
-
Column: Luna phenyl-hexyl analytical column (2 x 150 mm, 3 µm).
-
Mobile Phase: A 10-minute linear gradient from 21% to 50% acetonitrile in 10 mM ammonium acetate buffer (pH 8.5).
-
Flow Rate: 200 µL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode. Use deuterated internal standards (d₄-PGE₂ and d₄-PGD₂) to control for differential loss and degradation.
Visualizations
Prostaglandin Synthesis and Signaling Pathway
Caption: Biosynthesis pathway of major prostaglandins from arachidonic acid and their corresponding receptors.[17][18]
General Chromatographic Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common chromatographic issues such as poor resolution and peak shape.
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. uab.edu [uab.edu]
- 5. mdpi.com [mdpi.com]
- 6. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
- 8. Analysis of prostaglandins in aqueous solutions by supercritical fluid extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of SFC-MS Method for Quantification of Eicosanoids Biosynthesized in Primary Human Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. uhplcs.com [uhplcs.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
sample stability issues for prostaglandin analysis
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample stability, troubleshooting, and best practices for the accurate quantification of prostaglandins (B1171923).
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of prostaglandin (B15479496) samples?
A1: Prostaglandin stability is primarily influenced by temperature, pH, and the sample matrix. Prostaglandins are sensitive to degradation, especially at room temperature and in alkaline conditions.[1][2][3] For instance, PGE2 is more stable in acidic solutions (pH 3-4) compared to alkaline solutions (pH 9-10).[4] Similarly, PGD2 is relatively unstable in cell culture media, with 10% degradation occurring after 8 hours at room temperature.[5] Therefore, proper sample handling, including immediate processing and appropriate storage, is crucial.
Q2: What is the recommended storage temperature for prostaglandin samples?
A2: For short-term storage, refrigeration at 2-8°C is acceptable for some prostaglandins, but for long-term stability, ultra-low temperatures of -80°C are recommended.[5][6] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the analytes.[7] It is best practice to aliquot samples into single-use vials before freezing.
Q3: How can I prevent the artificial formation of prostaglandins during sample collection?
A3: Ex vivo formation of prostaglandins can be a significant issue, particularly in blood samples due to platelet activation. To prevent this, it is recommended to collect blood into tubes containing an anticoagulant like EDTA and immediately add a cyclooxygenase (COX) inhibitor, such as indomethacin (B1671933) (at a final concentration of 10 µg/mL).[7] Samples should be centrifuged within 30 minutes of collection to separate plasma.[7]
Q4: Which analytical method is better for prostaglandin analysis: LC-MS/MS or ELISA?
A4: Both LC-MS/MS and ELISA have their advantages and disadvantages. LC-MS/MS is considered the gold standard due to its high selectivity, sensitivity, and specificity, allowing for the simultaneous measurement of multiple prostaglandins and their isomers.[8][9] ELISA is a simpler and faster method, well-suited for high-throughput screening of a single analyte.[9] However, ELISAs can suffer from cross-reactivity with structurally similar compounds, potentially leading to inaccurate results.[5][9]
Troubleshooting Guides
Issue 1: High Background Noise in ELISA Assays
High background noise can obscure the signal from your samples, leading to inaccurate quantification.
| Potential Cause | Troubleshooting Step |
| Insufficient washing | Increase the number of wash steps and ensure complete aspiration of wash buffer between each step. |
| Inadequate blocking | Optimize the blocking buffer concentration and incubation time. Consider trying different blocking agents.[7] |
| Contaminated reagents | Prepare fresh buffers and solutions using high-purity water and sterile equipment.[7] |
| Cross-reactivity | Use a more specific antibody or consider using an alternative analytical method like LC-MS/MS.[5] |
Issue 2: Poor Chromatographic Separation in LC-MS/MS
Inadequate separation of prostaglandin isomers can lead to inaccurate identification and quantification.
| Potential Cause | Troubleshooting Step |
| Suboptimal mobile phase | Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol/water) and gradients. The use of 0.1% formic acid in the mobile phase is common.[10] |
| Inappropriate column | Select a column with a suitable stationary phase (e.g., C18) and dimensions for your specific analytes.[5] |
| Incorrect flow rate | Optimize the flow rate to improve resolution. A lower flow rate often leads to better separation.[5] |
| Isomeric interference | Complete chromatographic separation of geometric isomers like PGE2 and PGD2 is crucial as they have similar fragmentation patterns.[5] |
Issue 3: Low Analyte Recovery After Sample Extraction
Poor recovery of prostaglandins during extraction will result in underestimation of their concentration.
| Potential Cause | Troubleshooting Step |
| Inefficient extraction method | Solid-phase extraction (SPE) is a commonly used and effective method for prostaglandin extraction. Ensure proper conditioning of the SPE column. Liquid-liquid extraction is also an option.[5] |
| Incorrect pH during extraction | Acidifying the sample (e.g., with citric acid or HCl) is often necessary to protonate the prostaglandins for efficient extraction.[5] |
| Analyte degradation during evaporation | Evaporate the solvent under a gentle stream of nitrogen gas at a controlled temperature to prevent degradation of the thermally labile prostaglandins.[7] |
| Use of an internal standard | The inclusion of a deuterated internal standard for each analyte is highly recommended to control for differential loss and degradation during sample preparation and analysis.[5][11] |
Prostaglandin Stability Data
The following tables summarize the stability of various prostaglandins under different conditions.
Table 1: Stability of PGE2 in Aqueous Solution at 25°C
| pH | Time for 10% Loss |
| 3-4 | 133 hours |
| 6 | 53 hours |
| 8 | 42 hours |
| 9 | 4.2 hours |
| 10 | 0.42 hours (25 min) |
| Data from Sigma-Aldrich product information sheet.[4] |
Table 2: Stability of PGD2 in Cell Culture Medium
| Storage Condition | % Degradation |
| Room Temperature (8 hours) | 10% |
| Room Temperature (26 hours) | 40% |
| -20°C (4 weeks) | 70% |
| Data from Song et al., 2007.[5] |
Experimental Protocols
Protocol 1: Prostaglandin Extraction from Plasma using SPE
-
Sample Preparation: Collect blood in EDTA tubes containing an anticoagulant and a COX inhibitor (e.g., indomethacin).[7] Centrifuge at 1000 x g for 15 minutes at 4°C to obtain plasma.[7]
-
Acidification: Acidify the plasma sample with 2 N HCl (50 µL per 1.0 mL of sample) and let it sit at 2-8°C for 15 minutes.
-
Column Conditioning: Prepare a C18 reverse-phase SPE column by washing with 10 mL of ethanol (B145695) followed by 10 mL of deionized water.
-
Sample Loading: Apply the acidified sample to the conditioned column at a flow rate of approximately 0.5 mL/minute.
-
Washing: Wash the column sequentially with 10 mL of cold deionized water, 10 mL of 15% ethanol, and 10 mL of hexane.
-
Elution: Elute the prostaglandins from the column with 10 mL of ethyl acetate (B1210297).
-
Evaporation and Reconstitution: Evaporate the ethyl acetate under a stream of nitrogen gas and reconstitute the dried extract in an appropriate assay buffer for analysis.[7]
Protocol 2: LC-MS/MS Analysis of Prostaglandins
-
Chromatographic System: Utilize an HPLC system coupled to a tandem mass spectrometer.[5]
-
Column: A C18 analytical column (e.g., 2 x 150 mm, 3 µm) is commonly used for separation.[5]
-
Mobile Phase: A common mobile phase consists of two solvents: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).[10]
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Solvent B is typically employed to separate the prostaglandins. For example, increasing Solvent B from 20% to 42.5% over 50 minutes.[10]
-
Flow Rate: A flow rate of around 200 µL/min is often used.[5]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for quantification.[12]
Visualizations
Caption: Simplified prostaglandin synthesis pathway.
Caption: Troubleshooting workflow for prostaglandin analysis.
References
- 1. The stability of prostaglandin E1 in dilute physiological solutions at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 10. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostaglandin extraction and analysis in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin Extraction and Analysis in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MRM Fragmentation for PGD1 Metabolites
Welcome to the technical support center for the optimization of Multiple Reaction Monitoring (MRM) parameters for Prostaglandin (B15479496) D1 (PGD1) and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for LC-MS/MS based analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of PGD1 typically targeted in MRM analysis?
A1: The primary urinary metabolites of PGD1 that are often targeted for quantification include tetranor-PGDM, 11β-PGF2α, and 2,3-dinor-11β-PGF2α. These metabolites provide a stable indication of in vivo PGD1 production.
Q2: Where can I find a starting point for MRM parameters for PGD1 and its metabolites?
A2: Below is a summary table of published MRM parameters. It is crucial to note that optimal parameters can be instrument-dependent and should be empirically verified.
Q3: I am observing low signal intensity for my PGD1 metabolites. What are the common causes and solutions?
A3: Low signal intensity can stem from several factors. Start by verifying the MRM parameters (Q1/Q3, collision energy, declustering potential) for your specific analyte and instrument. Ensure proper sample preparation to minimize matrix effects. Check the cleanliness of the ion source and consider optimizing source parameters such as temperature and gas flows. Finally, confirm the integrity of your analytical column.
Q4: How do I address potential isobaric interferences in my PGD1 metabolite analysis?
A4: Isobaric interferences, where other compounds have the same mass-to-charge ratio as your analyte, can be a significant challenge. For instance, PGF2α and its isomers, including 11β-PGF2α, are isobaric.[1] Effective chromatographic separation is the primary strategy to resolve these compounds. Methodical optimization of your LC gradient is essential. In some cases, derivatization of the analytes can introduce mass shifts that resolve the interference.
Troubleshooting Guide
Problem: Conflicting MRM Parameters in Literature
Q: I have found different collision energy (CE) and declustering potential (DP) values for PGD1 in various publications. How do I determine the correct parameters for my experiment?
A: It is common to find variations in published MRM parameters due to differences in instrumentation and experimental conditions. The best approach is to use the published values as a starting point and perform an empirical optimization on your own instrument.
Recommended Troubleshooting Workflow:
-
Initial Parameter Selection: Choose a set of published parameters as your starting point.
-
Compound Infusion: Prepare a standard solution of your PGD1 metabolite and infuse it directly into the mass spectrometer.
-
Parameter Ramp: While monitoring the MRM transition, ramp the collision energy and declustering potential across a range of values to identify the setting that yields the highest and most stable signal.
-
LC-MS/MS Verification: Once the optimal parameters are determined via infusion, verify them by injecting a standard onto your LC-MS/MS system to ensure performance under chromatographic conditions.
Quantitative Data Summary
The following table summarizes MRM parameters for PGD1 and a key metabolite. Note that these values should be used as a starting point for method development and optimized on your specific instrument.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) eV | Declustering Potential (DP) V | Reference |
| PGD1 | 353.2 | 235.0 | -29 | -40 | [Source for PGD1 parameters] |
| 11β-PGF2α | 353.2 | 309.1 | -30 | -65 | [1] |
| tetranor-PGDM | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| 2,3-dinor-11β-PGF2α | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: Specific MRM parameters for tetranor-PGDM and 2,3-dinor-11β-PGF2α were not explicitly found in the searched literature. Researchers should perform precursor and product ion scans to determine the appropriate transitions and then optimize CE and DP.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Urinary Prostaglandin Metabolites
This protocol is a general guideline for the extraction of prostaglandin metabolites from urine, adapted from established methods.[2][3]
Materials:
-
C18 SPE cartridges
-
Acetonitrile
-
Water (HPLC-grade)
-
Formic Acid
-
Internal Standard (e.g., deuterated PGD1 metabolite)
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw urine samples and centrifuge to remove particulate matter.
-
Internal Standard Spiking: Add an appropriate amount of internal standard to each urine sample.
-
Acidification: Acidify the urine samples with 1% formic acid to a pH of approximately 3. This step is crucial for efficient recovery.[2]
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water containing 1% formic acid.
-
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water containing 1% formic acid to remove polar impurities.
-
Wash with a low percentage of organic solvent (e.g., 10% methanol in water) to remove less polar interferences.
-
-
Elution: Elute the prostaglandin metabolites with 1 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: General LC-MS/MS Method Optimization
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer
LC Conditions (Starting Point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (e.g., 90:10 v/v)[1]
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B) over a suitable time to achieve separation of isomers.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40 °C
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions: As determined from infusion experiments or literature (see table above).
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas pressures for maximal signal of the target analytes.[1]
Visualizations
Caption: Workflow for optimizing MRM parameters for PGD1 metabolites.
References
- 1. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Packed-Fiber Solid Phase-Extraction Coupled with HPLC-MS/MS for Rapid Determination of Lipid Oxidative Damage Biomarker 8-Iso-Prostaglandin F2α in Urine [mdpi.com]
Validation & Comparative
A Researcher's Guide: ELISA vs. LC-MS/MS for Prostaglandin Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of prostaglandins (B1171923) (PGs) is critical for understanding a vast array of physiological and pathological processes, including inflammation, pain, and cancer.[1] Prostaglandins are potent lipid signaling molecules derived from arachidonic acid, and their rapid formation and metabolism demand highly reliable measurement techniques.[1][2] The two most common methods for this purpose are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides an objective comparison of these two methodologies, supported by experimental data, to help you choose the most appropriate technique for your research needs.
Principles of the Techniques
ELISA (Enzyme-Linked Immunosorbent Assay)
ELISA is an immunoassay-based technique that utilizes the specific binding of an antibody to its target antigen. For small molecules like prostaglandins, a competitive ELISA format is typically used. In this setup, the prostaglandin (B15479496) in the sample competes with a known amount of enzyme-labeled prostaglandin for a limited number of binding sites on a primary antibody coated onto a microplate. The amount of signal generated by the enzyme's substrate is inversely proportional to the concentration of the prostaglandin in the sample.[3] This method is well-suited for high-throughput screening of a single target analyte from various sample types.[2]
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry.[4][5] The process involves first separating the complex mixture of molecules in a sample using an HPLC (High-Performance Liquid Chromatography) column. The separated molecules are then ionized and enter the mass spectrometer. The first mass spectrometer (MS1) selects the ion corresponding to the target prostaglandin's mass-to-charge ratio (m/z). This selected ion is then fragmented, and the resulting fragments are analyzed by a second mass spectrometer (MS2). This dual-mass analysis provides a highly specific "fingerprint" for the molecule, allowing for accurate quantification even in complex biological matrices.[6][7]
Head-to-Head Comparison: ELISA vs. LC-MS/MS
The choice between ELISA and LC-MS/MS depends on the specific requirements of the study, such as the need for specificity, sensitivity, throughput, and the number of analytes to be measured.
| Feature | ELISA (Competitive) | LC-MS/MS |
| Principle | Antibody-antigen interaction[5] | Physical separation and mass-based detection[5] |
| Specificity | Moderate to high; potential for cross-reactivity with structurally related molecules (e.g., PGE2 vs PGD2)[2][4][6] | Very high; distinguishes between isomers and metabolites based on retention time and specific fragmentation patterns[1][4][6][7] |
| Sensitivity (LOD) | Good; typically in the range of 6-15 pg/mL[8][9] | Excellent; often superior, with LODs reported as low as 0.4 ng/mL to 20 pg/mL[10] |
| Multiplexing | Single analyte per assay[11] | High; capable of simultaneously measuring multiple prostaglandins and other lipids in a single run[6][12] |
| Throughput | High for a single analyte; 96-well plate format is common[2] | Lower per sample, but higher overall data output when multiplexing[6] |
| Accuracy & Precision | Good; intra- and inter-assay CVs typically <10%[13] | Excellent; use of stable isotope-labeled internal standards corrects for sample loss and matrix effects, leading to high accuracy. CVs are often less than 5%[4] |
| Sample Volume | Typically 50-100 µL | Can be as low as 50 µL[14] |
| Cost | Lower initial equipment cost; per-sample cost is moderate. | High initial instrument cost; lower per-analyte cost when multiplexing. Can be more cost-effective for large panels |
| Ease of Use | Relatively simple, with kit-based protocols that are easy to follow | Requires highly trained personnel and complex instrumentation[6] |
Key Considerations:
-
Specificity is Paramount: A significant drawback of immunoassays is the potential for antibody cross-reactivity with related compounds, which can lead to ambiguous or misleading results.[4][6] LC-MS/MS overcomes this by separating isomers like PGE2 and PGD2 chromatographically before detection, ensuring accurate measurement.[4]
-
Multiplexing for Pathway Analysis: To understand the balance of different prostaglandins in a biological system (e.g., the PGI2–TXA2 balance), simultaneous measurement is crucial.[2] LC-MS/MS excels here, offering the ability to create a detailed profile of multiple eicosanoids from a single sample.[12]
-
Throughput vs. Information: For large-scale screening of one or two specific prostaglandins, ELISA's high-throughput nature can be advantageous.[2] However, if comprehensive pathway analysis or higher confidence in specificity is required, the richer dataset from LC-MS/MS is superior.[2][6]
Visualizing the Methodologies
To better understand the workflows and the biological context, the following diagrams illustrate the prostaglandin synthesis pathway and the procedural steps for each analytical method.
Experimental Protocols
Below are generalized protocols for the measurement of Prostaglandin E2 (PGE2). Specific details may vary based on the commercial kit or the specific laboratory setup.
Generic Competitive ELISA Protocol for PGE2
This protocol is based on typical procedures for commercially available kits.[15][16][17]
-
Reagent Preparation: Prepare all reagents, including standards, samples, and wash buffers, as instructed in the kit manual. Bring all components to room temperature before use.[16]
-
Standard Curve: Create a serial dilution of the PGE2 standard to generate a standard curve. Typical ranges might be from 31.25 to 2000 pg/mL.[3][18]
-
Sample Addition: Add 50 µL of the standards or samples to the appropriate wells of the antibody-coated microplate.[15][16]
-
Competitive Reaction: Add 50 µL of HRP-conjugated PGE2 or anti-PGE2 antibody (depending on kit format) to each well. Incubate for 1-2 hours at room temperature.[15][17] During this incubation, the sample's PGE2 and the enzyme-conjugated PGE2 compete for binding to the capture antibody.
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer to remove all unbound reagents.[16]
-
Substrate Addition: Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well and incubate for 10-30 minutes at room temperature in the dark.[15] A blue color will develop.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[15]
-
Read Plate: Immediately measure the absorbance (Optical Density, OD) at 450 nm using a microplate reader.
-
Calculation: Calculate the PGE2 concentration in the samples by comparing their OD values to the standard curve. The concentration is inversely proportional to the OD.[3]
Generic LC-MS/MS Protocol for Prostaglandins
This protocol is a composite of methodologies described in scientific literature.[4][7]
-
Sample Collection & Internal Standard Spiking: To a biological sample (e.g., 500 µL of cell culture medium), add a deuterated internal standard (e.g., d4-PGE2) to control for analyte loss during preparation and analysis.[4]
-
Extraction:
-
Perform a liquid-liquid extraction by adding a solvent like hexane/ethyl acetate (B1210297) (1:1, v/v).[4]
-
Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
Collect the upper organic phase. Repeat the extraction twice more for complete recovery.[4]
-
Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.
-
-
Drying and Reconstitution: Evaporate the combined organic phases to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 200 µL) of the initial mobile phase (e.g., methanol/ammonium acetate buffer).[4]
-
Chromatographic Separation:
-
Inject a portion of the reconstituted sample (e.g., 25 µL) onto a reverse-phase C18 column.[7]
-
Use a gradient elution with a mobile phase consisting of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).[7]
-
The gradient is programmed to separate different prostaglandins based on their hydrophobicity over a run time of approximately 10-25 minutes.[12][14]
-
-
Mass Spectrometric Detection:
-
The column eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative mode.[6]
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each prostaglandin and its corresponding internal standard (e.g., for PGE2, m/z 351 -> 271; for d4-PGE2, m/z 355 -> 275).[4]
-
-
Quantification:
-
Generate a standard curve by processing known concentrations of prostaglandin standards in the same manner as the samples.
-
The concentration of each prostaglandin in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.
-
Conclusion and Recommendations
Both ELISA and LC-MS/MS are powerful tools for prostaglandin measurement, but they serve different analytical needs.
Choose ELISA when:
-
You are measuring one or two specific prostaglandins.
-
High throughput for a large number of samples is the primary concern.[2]
-
The cost of initial equipment is a limiting factor.
-
The biological matrix is relatively simple, and potential cross-reactivity is not a major concern.
Choose LC-MS/MS when:
-
High specificity and accuracy are critical, especially when distinguishing between isomers (e.g., PGE2 and PGD2).[4][6]
-
You need to measure multiple prostaglandins or other lipids simultaneously for pathway analysis.[2]
-
You are working with complex biological matrices where matrix effects could interfere with immunoassays.
-
You are developing a drug or a therapeutic and need a "gold standard" method for definitive quantification.[1]
Ultimately, the choice of method should be guided by the research question. For broad screening, ELISA is an efficient tool. For detailed, validated, and multiplexed quantification essential for in-depth research and drug development, LC-MS/MS is the superior and more reliable method.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandins Measurement Guide: LC-MS/MS vs ELISA - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Human PGE2(Prostaglandin E2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 6. tandfonline.com [tandfonline.com]
- 7. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 ELISA Kit - Intracellular (ab316906) | Abcam [abcam.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive direct ELISA for detection of prostaglandin E2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid [frontiersin.org]
- 15. raybiotech.com [raybiotech.com]
- 16. cloud-clone.com [cloud-clone.com]
- 17. arborassays.com [arborassays.com]
- 18. biocompare.com [biocompare.com]
Validating 13,14-dihydro-15-keto PGD1 as a Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview for the validation of 13,14-dihydro-15-keto PGD1 (DK-PGD1) as a biomarker. As DK-PGD1 is a theoretical metabolite of Prostaglandin (B15479496) D1 (PGD1) with limited direct biological studies, this guide draws comparisons from its parent compound and other well-researched prostaglandin metabolites.[1][2] The information presented here is intended to provide a framework for researchers interested in exploring the potential of DK-PGD1 in various physiological and pathological processes.
Performance Comparison of Prostaglandin Biomarkers
The validation of a biomarker requires rigorous assessment of its performance characteristics. While specific data for DK-PGD1 is not yet available, the following table summarizes typical performance metrics for commercially available enzyme-linked immunosorbent assay (ELISA) kits for related prostaglandin metabolites. These values can serve as a benchmark for the development and validation of assays for DK-PGD1.
| Biomarker | Method | Sample Types | Detection Range | Sensitivity |
| 13,14-dihydro-15-keto PGF2α (PGFM) | ELISA | Plasma, Serum, Urine, Fecal Samples, Tissue Culture Media | 4.88 - 5000 pg/mL | ≈ 5.58 pg/mL |
| Prostaglandin E2 (PGE2) | ELISA | Plasma, Serum, Urine, Tissue Culture Media | 0.03 - 4 ng/mL | - |
| Prostaglandin E Metabolite (PGEM) | ELISA | Plasma | - | - |
| Prostaglandin D2 (PGD2) | LC-MS/MS | Mouse Ear Edema Samples | - | 0.4 ng/mL |
| Various Prostanoids | LC-MS/MS | Brain, Liver, Plasma, Urine | 1-100 pg/μL | 0.5-50 pg |
Signaling Pathways and Experimental Workflows
To understand the biological context and measurement of DK-PGD1, it is crucial to visualize its metabolic pathway and the typical workflow for its quantification.
Prostaglandin D1 is synthesized from dihomo-γ-linolenic acid and is theoretically metabolized to 13,14-dihydro-15-keto PGD1.[1][2]
Experimental Protocols
Detailed methodologies are critical for the accurate and reproducible measurement of biomarkers. Below are generalized protocols for the two most common analytical methods for prostaglandins, which can be adapted for DK-PGD1.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used method for quantifying prostaglandin metabolites in biological fluids.[3][4]
1. Sample Preparation:
-
Plasma/Serum: Samples may require extraction to remove interfering substances. A common method is solid-phase extraction (SPE) using C18 cartridges.[4]
-
Urine and Tissue Culture Supernatant: These samples can often be assayed directly after appropriate dilution with the assay buffer.[3]
2. Assay Procedure (Competitive ELISA):
-
Standards and prepared samples are added to a microplate pre-coated with a capture antibody.
-
An enzyme-conjugated prostaglandin (the tracer) is added to each well.
-
A specific primary antibody is then added, initiating a competitive binding reaction between the prostaglandin in the sample and the tracer for the limited antibody binding sites.
-
The plate is incubated, typically for 1-2 hours at room temperature.
-
After incubation, the wells are washed to remove unbound reagents.
-
A substrate solution is added, which reacts with the enzyme on the bound tracer to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read on a microplate reader. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of prostaglandins and can be used to measure multiple analytes simultaneously.[5][6]
1. Sample Preparation:
-
Homogenization: Tissue samples are homogenized in a suitable buffer.
-
Internal Standard Spiking: A deuterated internal standard (e.g., PGD2-d4) is added to all samples, calibrators, and quality controls to account for analytical variability.
-
Solid-Phase Extraction (SPE): Samples are subjected to SPE to clean up the sample and concentrate the analytes.
-
Reconstitution: The dried extract is reconstituted in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, typically with a C18 column, to separate the prostaglandins from other components.[7]
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. This provides high selectivity and sensitivity.
-
Quantification: The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Alternative Biomarkers
The validation of DK-PGD1 should be considered in the context of existing biomarkers for relevant biological processes, such as mast cell activation and allergic inflammation. Prostaglandin D2 and its metabolites are well-established markers of in vivo mast cell activation.[8][9]
Key Biomarkers of Mast Cell Activation:
-
Tryptase: A serine protease that is a specific marker for mast cell activation.[10]
-
Histamine: A major preformed mediator stored in mast cell granules.[10]
-
Prostaglandin D2 (PGD2) and its metabolites (e.g., 9α,11β-PGF2): These are major cyclooxygenase products of mast cells and are elevated in allergic diseases.[11][12]
-
Leukotriene E4 (LTE4): A urinary metabolite of cysteinyl leukotrienes, which are also produced by mast cells.[13]
The choice of biomarker will depend on the specific research question, the biological matrix available, and the required sensitivity and specificity. The validation of DK-PGD1 would involve comparing its performance against these established markers in relevant disease models or clinical cohorts.
References
- 1. 美国GlpBio - 13,14-dihydro-15-keto Prostaglandin D1 | Cas# 1392219-79-2 [glpbio.cn]
- 2. This compound | Benchchem [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mastattack.org [mastattack.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarkers in the diagnosis of mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity in Prostaglandin D1 Metabolite Assays
For Immediate Publication
Shanghai, China – December 5, 2025 – For researchers, scientists, and drug development professionals engaged in the study of inflammatory and allergic responses, the accurate measurement of prostaglandin (B15479496) D1 (PGD1) and its metabolites is of paramount importance. Immunoassays, such as ELISA and EIA, are frequently employed for this purpose due to their high sensitivity and throughput. However, a critical consideration in the selection and application of these assays is their cross-reactivity with other structurally similar prostaglandins (B1171923) and their metabolites. This guide provides a comparative analysis of the cross-reactivity of commercially available assays for a key PGD1/PGD2 metabolite, tetranor-PGDM, offering supporting data and detailed experimental protocols to aid in assay selection and validation.
Disclaimer: Data for assays targeting metabolites of Prostaglandin D2 (PGD2) are used in this guide as a proxy for Prostaglandin D1 (PGD1) metabolite assays due to the structural similarity of the parent molecules and the limited availability of specific cross-reactivity data for PGD1 metabolite assays. Researchers should independently verify the cross-reactivity of any assay with their specific PGD1 metabolites of interest.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of two commercially available enzyme immunoassays for tetranor-PGDM, a major urinary metabolite of PGD2. This data is crucial for understanding the specificity of these assays and for interpreting the results obtained from complex biological samples where multiple prostaglandin metabolites may be present.
| Assay | Target Analyte | Cross-Reactant | Percent Cross-Reactivity (%) |
| Cayman Chemical tetranor-PGDM ELISA Kit | tetranor-PGDM | tetranor-PGJM | 100% |
| tetranor-PGAM | 2.08% | ||
| tetranor-PGEM | 0.03% | ||
| tetranor-PGFM | <0.01% | ||
| Prostaglandin D2 | <0.01% | ||
| 13,14-dihydro-15-keto Prostaglandin D2 | <0.01% | ||
| Prostaglandin E2 | <0.01% | ||
| Prostaglandin F2α | <0.01% | ||
| Monoclonal Antibody-Based EIA for tetranor-PGDM | tetranor-PGDM | tetranor-PGAM | 3.876% |
| tetranor-PGEM | 0.631% | ||
| tetranor-PGFM | 0.003% |
Prostaglandin D1 Metabolic Pathway
Prostaglandin D1 is synthesized from dihomo-γ-linolenic acid (DGLA) via the action of cyclooxygenase (COX) and PGD synthase (PGDS). It is then rapidly metabolized to various products. Understanding this pathway is essential for identifying the most appropriate metabolite to measure as an indicator of in vivo PGD1 production.
Experimental Protocols
The determination of assay cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for assessing the cross-reactivity of a competitive ELISA for a PGD1 metabolite.
Objective: To determine the percentage of cross-reactivity of the immunoassay with structurally related prostaglandins and their metabolites.
Materials:
-
ELISA kit for the PGD1 metabolite of interest (e.g., tetranor-PGDM).
-
Standards for the primary analyte (PGD1 metabolite).
-
Standards for each potential cross-reactant.
-
Assay buffer.
-
Microplate reader.
Procedure:
-
Prepare Standard Curves:
-
Prepare a serial dilution of the primary analyte standard to generate a standard curve according to the assay manufacturer's instructions.
-
For each potential cross-reactant, prepare a separate serial dilution in the same concentration range as the primary analyte standard.
-
-
Perform the Competitive ELISA:
-
Add the standards (both primary analyte and potential cross-reactants) to the appropriate wells of the ELISA plate.
-
Follow the ELISA kit protocol for the addition of tracer and antibody.
-
Incubate the plate as specified in the protocol.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
For the primary analyte and each cross-reactant, plot the absorbance values against the logarithm of the concentration to generate sigmoidal dose-response curves.
-
Determine the 50% inhibitory concentration (IC50) for the primary analyte and for each cross-reactant from their respective curves. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Primary Analyte / IC50 of Cross-Reactant) x 100
-
Cross-Reactivity Analysis Workflow
The following diagram illustrates the general workflow for conducting a cross-reactivity analysis of an immunoassay.
Conclusion
The specificity of an immunoassay is a critical factor that influences the reliability of experimental results. This guide provides a starting point for researchers to compare the cross-reactivity of assays for PGD1 metabolites, using data from closely related PGD2 metabolite assays. It is imperative that researchers carefully consider the potential for cross-reactivity with other endogenous prostaglandins in their samples and, where necessary, perform their own validation studies to ensure the accuracy of their findings. The provided protocols and workflows offer a framework for conducting such validation experiments.
A Comparative Analysis of 13,14-dihydro-15-keto PGD1 and 13,14-dihydro-15-keto PGD2 Activity
A detailed guide for researchers, scientists, and drug development professionals on the contrasting biological activities of two key prostaglandin (B15479496) D metabolites.
Prostaglandins of the D series, PGD1 and PGD2, are lipid mediators that play crucial roles in a variety of physiological and pathological processes. Their biological activity is often terminated by metabolic inactivation. However, recent studies have revealed that their metabolites are not always inert. This guide provides a comparative overview of the biological activities of two such metabolites: 13,14-dihydro-15-keto PGD1 and 13,14-dihydro-15-keto PGD2, with a focus on their receptor interactions and functional consequences.
While extensive research has characterized the activity of 13,14-dihydro-15-keto PGD2 as a potent and selective agonist for the CRTH2/DP2 receptor, data on 13,14-dihydro-15-keto PGD1 remains limited, with most sources describing it as a theoretical metabolite with no definitive biological studies reported. This comparison, therefore, draws upon the available data for 13,14-dihydro-15-keto PGD2 and contrasts it with the sparse information on its PGD1 counterpart, supplemented by data on their parent compounds to infer potential functional distinctions.
Quantitative Comparison of Biological Activity
The following table summarizes the available quantitative data for the two metabolites and their parent compounds.
| Compound | Target Receptor | Parameter | Value | Reference |
| 13,14-dihydro-15-keto PGD2 | CRTH2 (human) | Kᵢ (binding affinity) | 2.91 ± 0.29 nM | [1] |
| DP1 (human) | Kᵢ (binding affinity) | >30,000 nM | [1] | |
| PGD2 | CRTH2 (human) | Kᵢ (binding affinity) | 2.4 ± 0.2 nM | [1] |
| DP1 (human) | Kᵢ (binding affinity) | 0.3 nM | [1] | |
| 13,14-dihydro-15-keto PGD1 | - | - | No biological studies reported | [2] |
| PGD1 | Platelet Aggregation (ADP-induced, human) | IC₅₀ | 320 ng/mL (~900 nM) |
Key Observation: 13,14-dihydro-15-keto PGD2 exhibits high and selective binding affinity for the CRTH2 receptor, comparable to its parent compound, PGD2.[1] In stark contrast, its affinity for the DP1 receptor is negligible, highlighting its selectivity.[1] Information regarding the receptor binding profile of 13,14-dihydro-15-keto PGD1 is currently unavailable. Its parent compound, PGD1, is a significantly less potent inhibitor of platelet aggregation than PGD2.
Signaling Pathways and Metabolic Conversion
The activation of the CRTH2 receptor by 13,14-dihydro-15-keto PGD2 initiates a signaling cascade characteristic of Gαi-coupled receptors. This leads to a decrease in intracellular cAMP levels and an increase in intracellular calcium, ultimately modulating cellular functions such as chemotaxis.
The metabolic conversion of PGD1 and PGD2 to their 13,14-dihydro-15-keto metabolites is a key step in their catabolism, catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH).
References
Correlation of Urinary vs. Plasma PGD1 Metabolite Levels: A Comparative Guide
For researchers and professionals in drug development, understanding the pharmacokinetics and pharmacodynamics of inflammatory mediators is paramount. Prostaglandin (B15479496) D1 (PGD1), and more commonly its structurally similar and more extensively studied analogue Prostaglandin D2 (PGD2), are key lipid mediators in various physiological and pathological processes, including allergic reactions and inflammation. Monitoring the levels of their metabolites provides a reliable window into the systemic production of these prostaglandins. This guide offers a comprehensive comparison of measuring PGD1/PGD2 metabolites in urine versus plasma, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Levels of PGD2 Metabolites
| Biological Matrix | Metabolite | Concentration in Healthy Adults | Analytical Method | Reference |
| Plasma | Major PGD2 Urinary Metabolite | 3.5 ± 1.4 pg/mL | Gas Chromatography-Mass Spectrometry (GC-MS) | [1] |
| Urine | Tetranor PGDM (T-PGDM) | 11.5 ng/mg Creatinine (B1669602) (mean) | Enzyme Immunoassay (EIA) | [2] |
Note: Direct comparison of absolute concentrations between plasma and urine is not straightforward due to differences in units, normalization methods (e.g., to creatinine in urine), and clearance rates. The data highlights that while the metabolite is detectable in both fluids, urinary concentrations are substantially higher and are often preferred for routine monitoring due to the non-invasive nature of sample collection and the integrated measure of prostaglandin production over time[3][4].
Comparative Insights: Urine vs. Plasma Measurement
The choice between urine and plasma for measuring PGD1/PGD2 metabolites depends on the specific research question and the clinical context.
-
Urine:
-
Advantages: Non-invasive sample collection, provides an integrated measure of systemic prostaglandin production over a period of hours, and higher metabolite concentrations make detection easier[3][5]. Urinary metabolites are stable, offering a reliable assessment of in vivo production[4].
-
Disadvantages: May not reflect acute, transient changes in prostaglandin synthesis as effectively as plasma.
-
-
Plasma:
-
Advantages: Provides a "snapshot" of the current systemic level of the metabolite, which can be advantageous for studying the kinetics of acute events or the immediate effects of a drug[1]. For instance, after niacin-induced PGD2 release, plasma levels of the major urinary metabolite peaked at 2 hours and remained elevated for 6-8 hours, demonstrating distinct kinetics from the initial PGD2 metabolite[1].
-
Disadvantages: Invasive sample collection, lower metabolite concentrations require highly sensitive assays, and levels can fluctuate rapidly, making interpretation more complex[4]. Prostaglandins themselves are chemically unstable in blood, and their measurement can be prone to artifactual formation during sampling[4].
-
Experimental Protocols
The following are generalized protocols for the analysis of PGD1/PGD2 metabolites in urine and plasma, based on methodologies described in the literature[1][6][7].
1. Urinary Metabolite Analysis (based on GC-MS and LC-MS/MS methods)
-
Sample Collection: A mid-stream urine sample is collected. For quantitative analysis that accounts for variations in urine dilution, 24-hour urine collection or normalization of the metabolite concentration to urinary creatinine is recommended[2]. Samples should be immediately frozen and stored at -80°C until analysis.
-
Sample Preparation and Extraction:
-
An internal standard (e.g., a deuterated version of the metabolite) is added to a known volume of urine.
-
The sample is acidified (e.g., with formic acid).
-
Metabolites are extracted using solid-phase extraction (SPE) with a C18 cartridge.
-
The cartridge is washed with a polar solvent (e.g., water or low-concentration organic solvent) to remove interfering substances.
-
The metabolites are eluted with a less polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
The eluate is dried under a stream of nitrogen.
-
-
Derivatization (for GC-MS): The extracted metabolites are derivatized to increase their volatility and improve their chromatographic and mass spectrometric properties. This may involve methoximation followed by the formation of pentafluorobenzyl esters and silyl (B83357) ethers.
-
Analysis by GC-MS or LC-MS/MS:
-
GC-MS: The derivatized sample is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer, often in negative ion chemical ionization mode for high sensitivity[1].
-
LC-MS/MS: The extracted, underivatized sample is reconstituted in a suitable solvent and injected into a liquid chromatograph for separation, followed by detection and quantification using a tandem mass spectrometer[5].
-
2. Plasma Metabolite Analysis (based on GC-MS methods)
-
Sample Collection: Whole blood is collected in a tube containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation at 4°C. The plasma is immediately frozen and stored at -80°C[1].
-
Sample Preparation and Extraction:
-
An internal standard (deuterated metabolite) is added to the plasma sample.
-
Proteins are precipitated by adding a cold organic solvent (e.g., acetone (B3395972) or methanol) and centrifuging.
-
The supernatant is collected, and the solvent is evaporated.
-
The residue is reconstituted and subjected to solid-phase extraction, similar to the urine protocol.
-
-
Derivatization and Analysis: The subsequent derivatization (if using GC-MS) and analysis steps are similar to those described for urine analysis[1][6].
Visualizations: Pathways and Workflows
Metabolic Pathway of PGD2
Caption: Simplified metabolic pathway of Prostaglandin D2 (PGD2).
Experimental Workflow for Metabolite Comparison
Caption: Workflow for comparing PGD metabolite levels in urine and plasma.
References
- 1. Detection of the major urinary metabolite of prostaglandin D2 in the circulation: demonstration of elevated levels in patients with disorders of systemic mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 metabolites as a biomarker of in vivo mast cell activation in systemic mastocytosis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urinary prostaglandin metabolites: An incomplete reckoning and a flush to judgement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary Leukotriene E4 and Prostaglandin D2 Metabolites Increase in Adult and Childhood Severe Asthma Characterized by Type 2 Inflammation. A Clinical Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin Metabolites Analysis in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of prostaglandin D2 and identification of metabolites in human plasma during intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levels of Prostaglandin E Metabolite, the Major Urinary Metabolite of Prostaglandin E2, Are Increased in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Prostaglandin Quantification Using Stable Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of prostaglandin (B15479496) analysis, choosing the right quantification method is paramount. This guide provides a comprehensive comparison of stable isotope dilution liquid chromatography-mass spectrometry (SID-LC-MS/MS) with traditional enzyme-linked immunosorbent assays (ELISA), offering a clear rationale for why SID-LC-MS/MS has emerged as the gold standard for accurate and reliable prostaglandin quantification.
Prostaglandins (B1171923) are potent lipid signaling molecules involved in a vast array of physiological and pathological processes, including inflammation, pain, and cancer. Their transient nature and low endogenous concentrations pose significant analytical challenges. While ELISA has been a longstanding method for prostaglandin analysis, its limitations in specificity and accuracy have become increasingly apparent. SID-LC-MS/MS offers a robust alternative, providing unparalleled precision and reliability.
Method Comparison: SID-LC-MS/MS vs. ELISA
The fundamental difference between these two techniques lies in their detection principles. ELISA relies on the specific binding of an antibody to its target prostaglandin, with quantification based on a colorimetric or fluorescent signal. In contrast, SID-LC-MS/MS utilizes the unique mass-to-charge ratio of the target molecule and its fragments for identification and quantification, with a stable isotope-labeled internal standard to correct for sample preparation variability and matrix effects.
| Feature | Stable Isotope Dilution LC-MS/MS | ELISA |
| Specificity | Very High: Differentiates between structurally similar prostaglandins and isomers.[1] | Variable: Prone to cross-reactivity with related prostaglandins and metabolites.[1][2] |
| Accuracy | High: Use of a stable isotope-labeled internal standard corrects for analyte loss during sample preparation and ion suppression.[3] | Moderate to Low: Susceptible to matrix effects and non-specific binding, leading to potential inaccuracies. |
| Sensitivity | Very High: Limits of detection typically in the low pg/mL range.[3] | High to Moderate: Sensitivity can vary significantly between kits and is often in the pg/mL to ng/mL range.[4] |
| Multiplexing | Yes: Capable of quantifying multiple prostaglandins simultaneously in a single run. | No: Typically measures a single analyte per assay. |
| Throughput | Moderate: Sample preparation can be more involved, but modern systems offer high-throughput capabilities. | High: Well-suited for screening a large number of samples for a single analyte. |
| Cost per Sample | Higher initial instrument cost, but can be more cost-effective for multiplexed analysis. | Lower initial cost, but can be expensive for analyzing multiple analytes. |
| Development Time | Requires method development and validation. | Pre-developed kits are commercially available. |
Experimental Data: A Head-to-Head Look
While direct comparative studies publishing comprehensive datasets are limited, the available literature consistently demonstrates the superior performance of SID-LC-MS/MS. For instance, a study comparing methods for prostaglandin E2 (PGE2) analysis in biological matrices highlighted the enhanced specificity of LC-MS/MS in distinguishing PGE2 from its isomers, a significant challenge for many ELISA kits.[1]
| Parameter | SID-LC-MS/MS (Typical) | ELISA (Typical Commercial Kit) |
| Limit of Detection (LOD) | ~1-20 pg/mL[3] | ~10-50 pg/mL[2] |
| Limit of Quantification (LOQ) | ~5-50 pg/mL | ~30-150 pg/mL |
| Linear Range | Wide (e.g., 10 pg/mL - 10 ng/mL) | Narrower (e.g., 39 - 2,500 pg/mL) |
| Intra-assay Precision (%CV) | <10% | <15%[5] |
| Inter-assay Precision (%CV) | <15% | <20%[5] |
| Cross-reactivity | Minimal to none | Can be significant with structurally related compounds.[2] |
Note: The values presented are typical and can vary depending on the specific prostaglandin, matrix, and instrumentation or kit used.
Experimental Protocols
Stable Isotope Dilution LC-MS/MS Workflow
The following protocol outlines a general workflow for the quantification of prostaglandins using SID-LC-MS/MS.
Caption: A generalized workflow for prostaglandin quantification by SID-LC-MS/MS.
1. Sample Preparation:
-
Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., PGE2-d4) is added to the biological sample at the earliest stage of preparation. This is a critical step for accurate quantification as the internal standard behaves chemically identically to the endogenous analyte, correcting for any losses during extraction and purification, as well as for matrix effects during ionization.
-
Extraction: Prostaglandins are extracted from the sample matrix using either solid-phase extraction (SPE) or liquid-liquid extraction (LLE). This step removes interfering substances and concentrates the analytes.[3]
-
Evaporation and Reconstitution: The extracted sample is evaporated to dryness under a stream of nitrogen and then reconstituted in a small volume of a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a liquid chromatograph. A reversed-phase C18 column is commonly used to separate the target prostaglandin from other lipids and isomers based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The prostaglandins are typically ionized using electrospray ionization (ESI) in negative ion mode. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the endogenous prostaglandin and the stable isotope-labeled internal standard are monitored. This provides a high degree of selectivity and sensitivity.[6]
3. Data Analysis:
-
Quantification: The concentration of the endogenous prostaglandin is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the prostaglandin standard and a fixed concentration of the internal standard.
ELISA Protocol (General)
A typical competitive ELISA protocol for prostaglandin quantification involves the following steps:
-
Coating: A microplate is pre-coated with a capture antibody specific for the target prostaglandin.
-
Competitive Binding: The sample and a fixed amount of enzyme-conjugated prostaglandin are added to the wells. The endogenous prostaglandin in the sample competes with the enzyme-conjugated prostaglandin for binding to the capture antibody.
-
Washing: The plate is washed to remove any unbound components.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Signal Measurement: The intensity of the color is measured using a microplate reader. The concentration of the prostaglandin in the sample is inversely proportional to the signal intensity.
Prostaglandin Signaling Pathways
Understanding the biological context of prostaglandin measurements is crucial for data interpretation. Below are simplified diagrams of the signaling pathways for Prostaglandin E2 (PGE2) and Prostaglandin F2α (PGF2α).
Caption: Simplified signaling pathway of Prostaglandin E2 (PGE2) via its EP receptors.
Caption: Simplified signaling pathway of Prostaglandin F2α (PGF2α) via its FP receptor.
Conclusion: The Clear Choice for Accurate Quantification
References
- 1. tandfonline.com [tandfonline.com]
- 2. caymanchem.com [caymanchem.com]
- 3. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse PGE2 ELISA Kit [ABIN6969654] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 5. abcam.com [abcam.com]
- 6. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Prostaglandin D1 and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Prostaglandin (B15479496) D1 (PGD1), a cyclooxygenase (COX) pathway product derived from dihomo-γ-linolenic acid, and its metabolites are subjects of increasing interest in lipid mediator research. Understanding the distinct biological activities of the parent prostaglandin and its metabolic products is crucial for elucidating their physiological and pathological roles, as well as for the development of targeted therapeutic agents. This guide provides a comparative overview of the biological activities of PGD1 and its primary metabolites, 15-keto-PGD1 and Δ¹²-PGD1, supported by available experimental data and detailed methodologies for key assays.
Data Presentation: Quantitative Comparison of Biological Activities
Direct comparative studies on the biological activities of PGD1 and its specific metabolites are limited. The following table summarizes the available quantitative data. It is important to note that some information is extrapolated from studies on the analogous PGD2 metabolites due to a lack of direct research on PGD1 derivatives.
| Compound | Target/Assay | Activity Metric (IC₅₀/EC₅₀) | Potency Comparison | Reference |
| PGD1 | ADP-Induced Platelet Aggregation (Human) | IC₅₀: 320 ng/mL | ~1/10th the potency of PGD2 | |
| 13,14-dihydro-15-keto-PGD1 | Various biological assays | No biological studies reported | - | [1] |
| Δ¹²-PGD1 | DP2 Receptor (CRTH2) Activation | Data not available for PGD1 metabolite | Potent and selective agonist (inferred from Δ¹²-PGD2) | Inferred from PGD2 metabolite studies |
Signaling Pathways and Metabolism
The biological effects of PGD1 and its metabolites are primarily mediated through their interaction with two G protein-coupled receptors: the DP1 receptor, which typically signals through Gs to increase intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which couples to Gi to decrease cAMP and increase intracellular calcium.[2][3] The metabolic conversion of PGD1 can significantly alter its receptor selectivity and subsequent biological activity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of the biological activities of PGD1 and its metabolites. Below are protocols for key experiments cited in this guide.
Platelet Aggregation Assay
This assay is used to determine the inhibitory effect of prostaglandins (B1171923) on platelet aggregation induced by agonists like ADP.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Agonist: Adenosine diphosphate (B83284) (ADP)
-
Test compounds: PGD1 and its metabolites
-
Aggregometer
-
3.8% trisodium (B8492382) citrate (B86180) anticoagulant
Procedure:
-
Blood Collection and PRP/PPP Preparation:
-
Collect whole blood into tubes containing 3.8% trisodium citrate (9:1 blood to anticoagulant ratio).
-
Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 20 minutes.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay:
-
Pre-warm PRP samples to 37°C.
-
Add the test compound (PGD1 or metabolite) at various concentrations to the PRP and incubate for a specified time.
-
Initiate platelet aggregation by adding a standard concentration of ADP.
-
Record the change in light transmission for a set period (typically 5-10 minutes).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to a vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the maximal aggregation) by plotting the percentage of inhibition against the log of the compound concentration.[4][5]
-
Radioligand Binding Assay
This assay is employed to determine the binding affinity of PGD1 and its metabolites to their receptors (DP1 and DP2).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines)
-
Radiolabeled ligand (e.g., [³H]PGD2)
-
Unlabeled competing ligands (PGD1 and its metabolites)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competing ligand (PGD1 or metabolite) in the assay buffer.
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the competing ligand.
-
Determine the IC₅₀ value, which is the concentration of the competing ligand that displaces 50% of the specifically bound radioligand.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.[6][7][8]
-
Intracellular Calcium Mobilization Assay
This assay measures the ability of PGD1 and its metabolites to induce an increase in intracellular calcium, a key signaling event for DP2 receptor activation.
Materials:
-
Cells expressing the DP2 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader or microscope capable of ratiometric imaging
Procedure:
-
Cell Loading:
-
Incubate the cells with Fura-2 AM in the assay buffer. The AM ester allows the dye to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent Fura-2 in the cytoplasm.
-
-
Assay:
-
Wash the cells to remove extracellular dye.
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Add the test compound (PGD1 or metabolite) at various concentrations.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at two excitation wavelengths (typically 340 nm for calcium-bound Fura-2 and 380 nm for calcium-free Fura-2) and a single emission wavelength (around 510 nm).
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (340/380 nm), which is proportional to the intracellular calcium concentration.
-
Plot the change in the fluorescence ratio against time to observe the calcium transient.
-
Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal calcium response) from a dose-response curve.[9][10][11]
-
Conclusion
The available data, although limited, suggest that the biological activity of PGD1 can be significantly altered by its metabolic conversion. While PGD1 itself exhibits inhibitory effects on platelet aggregation, its metabolite, 13,14-dihydro-15-keto-PGD1, appears to be largely inactive based on the current lack of reported biological studies. In contrast, the dehydration product, Δ¹²-PGD1, is likely a potent and selective agonist for the pro-inflammatory DP2 receptor, a characteristic inferred from studies on the analogous PGD2 metabolite.
This differential activity highlights the importance of considering the metabolic fate of prostaglandins when investigating their physiological roles and therapeutic potential. Further direct comparative studies are warranted to fully elucidate the biological activity profiles of PGD1 and its metabolites, which will be instrumental in designing selective modulators of prostaglandin signaling for therapeutic intervention in inflammatory and other diseases.
References
- 1. 13,14-dihydro-15-keto Prostaglandin D1 | Benchchem [benchchem.com]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-operative signalling through DP1 and DP2 prostanoid receptors is required to enhance leukotriene C4 synthesis induced by prostaglandin D2 in eosinophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. abcam.cn [abcam.cn]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
A Comparative Guide to Prostaglandin Quantification Methods: Inter-Assay Variability
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of prostaglandins (B1171923) (PGs) is critical for advancing research in inflammation, pain, cancer, and numerous other physiological and pathological processes. As potent lipid mediators derived from arachidonic acid, prostaglandins exert their effects at very low concentrations, demanding highly sensitive and precise measurement techniques. A key performance metric for any quantification assay is its inter-assay variability, which reflects the reproducibility of results across different experimental runs. This guide provides an objective comparison of the most common methods for prostaglandin (B15479496) quantification—Enzyme-Linked Immunosorbent Assay (ELISA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Radioimmunoassay (RIA)—with a focus on their reported inter-assay precision.
Comparison of Inter-Assay Variability
The inter-assay coefficient of variation (CV%) is a measure of the reproducibility of an assay over different days, with different operators, and/or with different batches of reagents. A lower CV% indicates higher precision. The following table summarizes the typical inter-assay CV% for the quantification of various prostaglandins using ELISA, LC-MS/MS, and RIA, based on data from manufacturers and peer-reviewed literature.
| Prostaglandin | Method | Inter-Assay CV% | Sample Type(s) |
| PGE2 | ELISA | 9.0% - 15.9% | Cell Culture Supernates, Serum, Plasma, Urine |
| LC-MS/MS | 1.26% - 2.43% | Cell Culture Supernates | |
| RIA | Not specified | Plasma, Endometrium | |
| PGD2 | LC-MS/MS | 1.26% - 2.43% | Cell Culture Supernates |
| PGA1 | RIA | 3% | Whole Blood, Plasma |
| PGF2α | RIA | Not specified | Plasma, Endometrium |
| 8-iso-PGF2α | UHPLC-MS/MS | <2% | Bronchoalveolar Lavage Fluid |
Note: The data presented is compiled from various sources and may not be directly comparable due to differences in experimental conditions, sample matrices, and specific reagents used.
Prostaglandin Synthesis and Signaling Pathways
Prostaglandins are synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes and specific prostaglandin synthases. They exert their biological effects by binding to G-protein coupled receptors on the cell surface, triggering a variety of intracellular signaling cascades.
Caption: General overview of prostaglandin synthesis and signaling.
Experimental Workflows
The choice of quantification method depends on factors such as the required sensitivity, specificity, sample throughput, and available equipment. Below is a generalized workflow for each of the three major methods.
Caption: Generalized workflows for ELISA, LC-MS/MS, and RIA.
Detailed Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2 Quantification
This protocol is a generalized representation based on commercially available competitive ELISA kits.
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.
-
Standard and Sample Addition: Pipette standards and samples into the appropriate wells of the antibody-coated microplate.
-
Competitive Binding: Add a fixed amount of horseradish peroxidase (HRP)-labeled prostaglandin to each well. During incubation, the unlabeled prostaglandin in the sample and the HRP-labeled prostaglandin compete for binding to the limited number of antibody sites.
-
Washing: Wash the plate to remove unbound sample and HRP-labeled prostaglandin.
-
Substrate Addition: Add a substrate solution that reacts with the HRP to produce a colored product.
-
Color Development and Stopping: Incubate the plate to allow for color development. The intensity of the color is inversely proportional to the concentration of prostaglandin in the sample. Stop the reaction by adding a stop solution.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of prostaglandin in the samples by interpolating from the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for PGE2 and PGD2 Quantification
This protocol is a generalized representation based on published methods.[1]
-
Sample Preparation and Extraction: Spike samples with a known amount of a stable isotope-labeled internal standard (e.g., d4-PGE2 and d4-PGD2).[1] Extract the prostaglandins from the sample matrix using a suitable organic solvent.
-
Chromatographic Separation: Inject the extracted sample into a liquid chromatography system. A C18 reverse-phase column is commonly used to separate the prostaglandins based on their physicochemical properties. A gradient of mobile phases is typically employed to achieve optimal separation.
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the prostaglandin molecules are ionized.
-
Mass Analysis (MS1): The ionized prostaglandin molecules are guided into the first mass analyzer, which is set to select for the mass-to-charge ratio (m/z) of the specific prostaglandin of interest (precursor ion).
-
Fragmentation (Collision-Induced Dissociation): The selected precursor ions are fragmented in a collision cell by colliding with an inert gas.
-
Fragment Ion Analysis (MS2): The resulting fragment ions are separated in the second mass analyzer, and their m/z ratios are detected.
-
Data Acquisition and Analysis: The mass spectrometer records the intensity of the specific fragment ions. The concentration of the prostaglandin in the sample is determined by comparing the peak area of the analyte to that of the internal standard.
Radioimmunoassay (RIA) for PGA1 Quantification
This protocol is a generalized representation based on published methods.[2]
-
Sample Preparation and Extraction: Lyse whole blood or centrifuge to obtain plasma. Adjust the pH and extract the prostaglandins using an organic solvent.[2]
-
Chromatographic Purification: Purify the extract using chromatography (e.g., Sephadex LH20) to separate different prostaglandin groups.[2]
-
Competitive Binding: In assay tubes, combine the sample or standard with a specific antibody and a known amount of radiolabeled prostaglandin (e.g., tritiated PGA1). The unlabeled prostaglandin in the sample competes with the radiolabeled prostaglandin for binding to the antibody.
-
Separation of Bound and Free Prostaglandin: After incubation, separate the antibody-bound radiolabeled prostaglandin from the free radiolabeled prostaglandin. This can be achieved by methods such as precipitation with a second antibody or adsorption of the free prostaglandin.
-
Radioactivity Measurement: Measure the radioactivity of the bound fraction using a scintillation counter. The amount of radioactivity is inversely proportional to the concentration of unlabeled prostaglandin in the sample.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound radioactivity against the known concentrations of the standards. Determine the concentration of prostaglandin in the samples from this curve.
Conclusion
The choice of a prostaglandin quantification method should be guided by the specific requirements of the research.
-
ELISA offers a user-friendly and high-throughput platform suitable for screening large numbers of samples, though it may have higher inter-assay variability and potential for cross-reactivity.
-
LC-MS/MS provides the highest specificity and precision, making it the gold standard for accurate quantification, especially when distinguishing between structurally similar prostaglandins.[1] The inter-assay variability of LC-MS/MS is generally the lowest among the three methods.
-
RIA is a sensitive technique but involves the handling of radioactive materials and may have lower throughput compared to ELISA.
For studies demanding high precision and reproducibility, LC-MS/MS is the recommended method due to its significantly lower inter-assay variability. However, for large-scale screening studies where high precision is not the primary concern, ELISA can be a cost-effective and efficient alternative. RIA remains a viable option, particularly when high sensitivity is required and LC-MS/MS is not available. Researchers should carefully consider the trade-offs between precision, specificity, throughput, and cost when selecting the most appropriate method for their prostaglandin quantification needs.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal of 13,14-dihydro-15-keto Prostaglandin D1
Essential procedures for the safe handling and disposal of 13,14-dihydro-15-keto Prostaglandin (B15479496) D1 are critical for maintaining a secure research environment. This guide provides step-by-step instructions for researchers, scientists, and drug development professionals to manage this prostaglandin metabolite, ensuring operational safety and regulatory compliance.
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves suitable for handling prostaglandins.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
-
Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator is recommended.
All handling of 13,14-dihydro-15-keto Prostaglandin D1 and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol
The following step-by-step procedure outlines the proper disposal of this compound. This process is designed to minimize exposure and ensure that the waste is managed in accordance with general hazardous waste guidelines.
| Step | Action | Detailed Instructions |
| 1 | Waste Segregation | Isolate waste containing this compound from other laboratory waste streams. Do not mix with non-hazardous or biological waste. |
| 2 | Container Selection | Use a designated, leak-proof, and chemically compatible hazardous waste container. The container should be clearly labeled. |
| 3 | Labeling | Affix a hazardous waste label to the container. The label must include: "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date accumulation started. |
| 4 | Waste Transfer | Carefully transfer the waste into the designated container, avoiding splashes and spills. If the prostaglandin is in a solid form, handle it carefully to prevent dust generation. |
| 5 | Container Sealing | Securely close the waste container lid to prevent any leakage or evaporation. |
| 6 | Storage | Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials. |
| 7 | Disposal Request | Once the container is full or has reached the designated accumulation time limit, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. |
Decontamination of Glassware and Surfaces
Any glassware or surfaces that come into contact with this compound must be decontaminated.
-
Rinsing: Rinse the contaminated items with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to remove residual prostaglandin.
-
Rinsate Collection: Collect the solvent rinsate as hazardous waste in the designated container.
-
Washing: After the initial rinse, wash the glassware with soap and water.
Emergency Procedures
In the event of a spill or exposure:
-
Spill:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using appropriate absorbent materials.
-
Treat all cleanup materials as hazardous waste.
-
Notify your institution's EHS department.
-
-
Skin Contact:
-
Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Seek medical attention.
-
-
Inhalation:
-
Move the individual to fresh air.
-
Seek medical attention.
-
-
Ingestion:
-
Do not induce vomiting.
-
Seek immediate medical attention.
-
Disposal Workflow Diagram
It is crucial for all laboratory personnel to be trained on these procedures and to consult their institution's specific chemical hygiene and hazardous waste management plans. Adherence to these guidelines will help ensure a safe and compliant laboratory environment.
References
Essential Safety and Operational Guidance for 13,14-dihydro-15-keto Prostaglandin D1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of 13,14-dihydro-15-keto Prostaglandin D1.
This document provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential for ensuring personnel safety and regulatory compliance in a laboratory setting.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is the primary defense against exposure. A thorough risk assessment of the specific procedures being performed should always precede the selection of PPE.[1]
| PPE Category | Minimum Requirements | Recommended for High Concentration or Splash Hazard |
| Body Protection | Flame-resistant lab coat. | Disposable gown or a Tyvek suit for a higher level of protection.[1] |
| Eye and Face Protection | Safety glasses with side shields. | Chemical splash goggles. A face shield must be worn in addition to safety glasses or goggles when there is a splash hazard.[1] |
| Hand Protection | Nitrile or neoprene powder-free gloves. | Double-gloving or using more robust gloves like neoprene is recommended for highly concentrated solutions.[1][2] |
| Respiratory Protection | Work in a certified chemical fume hood to minimize inhalation exposure.[1] | An air-purifying respirator may be required depending on the adequacy of ventilation and a risk assessment.[1] |
| Foot Protection | Closed-toe shoes.[1] | Chemically resistant boots with steel toes for handling large quantities or in case of spills. |
Operational Plan: Handling and Experimental Workflow
Storage and Handling:
-
Store at -80°C for long-term stability.[3]
-
Handle exclusively in a certified chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, vapor, mist, or gas.[4]
-
Wash hands thoroughly after handling.
Experimental Procedures:
-
Preparation: Before starting, ensure all necessary PPE is donned correctly and all equipment is clean and readily accessible in the chemical fume hood.
-
Weighing and Dilution:
-
Carefully weigh the compound on a tared weigh boat inside the fume hood.
-
Prepare solutions by slowly adding the solvent to the compound to avoid splashing. This compound is soluble in DMF (50 mg/ml), DMSO (30 mg/ml), and Ethanol (50 mg/ml).[5]
-
-
Experimental Use: Conduct all experimental procedures within the fume hood.
-
Post-Experiment:
-
Decontaminate all surfaces and equipment used.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Doff PPE in the correct order to avoid contamination.
-
Disposal Plan
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, labeled hazardous waste container.[1]
-
Liquid waste should be collected in a separate, labeled hazardous waste container.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
Spill Response:
-
In case of a small spill, carefully wipe it up with a damp cloth and place the contaminated material in the designated hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's spill cleanup procedures.
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
